2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid
Description
The exact mass of the compound 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopentylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJPFAXRLQDXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid. As a molecule incorporating a pyridine core, a carboxylic acid functional group, and a cyclopentyl sulfide moiety, it holds potential for exploration in various research and development endeavors, particularly in medicinal chemistry and materials science.
Molecular and Physicochemical Profile
2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is a sulfur-containing pyridine carboxylic acid derivative. Its core structure, a pyridine ring, is a fundamental heterocyclic motif found in numerous biologically active compounds and functional materials. The presence of both a carboxylic acid and a sulfide linkage offers multiple points for chemical modification and interaction.
Key Identifiers and Properties
A summary of the key identifiers and calculated physicochemical properties of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some properties are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂S | |
| Molecular Weight | 223.29 g/mol | [1] |
| IUPAC Name | 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid | |
| CAS Number | 953721-41-0 | [2] |
| SMILES | O=C(O)c1cnccc1SC1CCCC1 | [3] |
| InChI Key | BGJPFAXRLQDXEI-UHFFFAOYSA-N | [3] |
| Predicted XLogP3 | 2.5 | [3] |
| Predicted Hydrogen Bond Donor Count | 1 | |
| Predicted Hydrogen Bond Acceptor Count | 4 | |
| Predicted Rotatable Bond Count | 3 |
Molecular Structure
The two-dimensional chemical structure of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is depicted below.
Caption: 2D structure of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of 2-chloronicotinic acid with cyclopentanethiol in the presence of a suitable base. The base is crucial for deprotonating the thiol, forming a more nucleophilic thiolate anion, which then displaces the chloride from the pyridine ring.
Caption: Proposed synthesis of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).
-
Addition of Thiol: Add cyclopentanethiol (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidification and Isolation: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system.
Expected Spectroscopic Data
While experimental spectra are not available, the expected key features in various spectroscopic analyses can be predicted based on the functional groups present in the molecule.
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton of the cyclopentyl group attached to the sulfur would likely be a multiplet in the region of δ 3.5-4.5 ppm. The aliphatic protons of the cyclopentyl ring would appear further upfield. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-175 ppm. The carbons of the pyridine ring would appear between δ 120-160 ppm. The carbon of the cyclopentyl group attached to sulfur would be in the range of δ 40-50 ppm, with the other cyclopentyl carbons appearing at higher field.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. C-S stretching vibrations are typically weak and appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the cyclopentyl ring.
Potential Applications and Research Directions
Pyridine carboxylic acids are a well-established class of compounds with diverse biological activities and applications. The introduction of a cyclopentylsulfanyl group could modulate the lipophilicity, steric profile, and metabolic stability of the parent scaffold, potentially leading to novel pharmacological properties.
Drug Development
Many pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The structural motifs present in 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid suggest it could be a valuable building block or a lead compound in drug discovery programs. For instance, some pyridine carboxylic acids have been investigated for their ability to inhibit specific enzymes or interact with biological receptors.
Materials Science
The carboxylic acid functionality allows for the formation of metal-organic frameworks (MOFs) or coordination polymers. The sulfur atom could also participate in coordination with certain metal centers. Such materials could have applications in catalysis, gas storage, and sensing.
Agrochemicals
Pyridine carboxylic acids are also a known class of herbicides. While there is no specific data on the herbicidal activity of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid, its structural similarity to known agrochemicals suggests this could be a potential area of investigation.
Conclusion
2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is a heterocyclic compound with a combination of functional groups that make it an interesting target for further research. While detailed experimental data for this specific molecule is currently scarce, its structural features and the known properties of related compounds suggest potential applications in medicinal chemistry, materials science, and agrochemicals. The proposed synthetic route provides a starting point for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities. As with any novel compound, further experimental validation is necessary to fully elucidate its potential.
References
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PubChem. 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. [Link]
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Rational Design and SAR Optimization of 2-Substituted Nicotinic Acid Derivatives: A Multi-Target Approach
Executive Summary & Chemical Rationale
In modern medicinal chemistry and agrochemical development, the nicotinic acid (pyridine-3-carboxylic acid) scaffold operates as a highly privileged, multifunctional pharmacophore[1]. While natural nicotinic acid (Vitamin B3) itself modulates lipid metabolism and acts as a generic GPCR ligand, systematic functionalization—specifically at the C-2, C-4, C-5, and C-6 positions—unlocks exceptional selectivity across a wide array of biological targets[1].
As a Senior Application Scientist, I approach the synthesis and structural optimization of 2-substituted nicotinic acid derivatives not merely as an exercise in library generation, but as a hypothesis-driven pursuit. The placement of electron-withdrawing, electron-donating, or sterically bulky moieties on the pyridine ring fundamentally dictates the molecule's electrostatic potential map and its consequent orientation within target protein binding pockets.
This technical guide dissects the Structure-Activity Relationships (SAR) of 2-substituted nicotinic acid derivatives through two rigorously validated case studies: the design of potent SIRT1 inhibitors for oncology/aging applications[2][3], and the development of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) analogs for intracellular calcium signaling[4][5].
SAR Case Study I: SIRT1 Inhibition via 2-Substituted Nicotinic Acid Ethyl Esters
SIRT1 is an NAD+-dependent histone deacetylase that plays a critical role in tumorigenesis, genome stability, and aging by regulating transcription factors such as p53 and NF-κB[6]. Traditional pyridine-based inhibitors (like standard nicotinamide) suffer from low potency. However, integrating specific aryl substitutions on a 2-substituted nicotinic acid ethyl ester framework drastically increases binding affinity[2].
SAR Findings and Structural Logic
A comprehensive SAR analysis of novel nicotinic acid ethyl esters revealed the following causal relationships governing SIRT1 inhibition[2][3]:
-
C-4 Position Modifications : The presence of an aryl group at the C-4 position is strictly preferred over heteroaryl or alkyl moieties[2]. Specifically, a phenyl ring containing a 4-cyano, 2,4-dichloro, or 2-hydroxy group maximizes potency due to optimal hydrophobic packing and electrostatic alignment within the SIRT1 catalytic domain[2].
-
C-6 Position Modifications : Steric constraints in the target binding pocket dictate that an unsubstituted benzene ring at the C-6 position is heavily favored over substituted variations[2].
-
C-2 Substituents : At the C-2 position, an unsubstituted phenyl group outperforms substituted aryls, with a distinct preference order of benzene > pyridine > indole[7].
-
The "Compound 3g" Breakthrough : The leading hit from these optimization campaigns, Compound 3g, possesses a fused lactone ring that acts as a powerful hydrogen-bond acceptor[3]. In silico docking confirmed that this fused lactone ring anchors the molecule precisely within the SIRT1 active site, displacing standard hydration networks and yielding superior inhibitory activity[3].
Data Presentation: SIRT1 Inhibitory SAR Profile
| Derivative Core | C-2 Substituent | C-4 Substituent | C-6 Substituent | Distinguishing Feature | SIRT1 Inhibition Potency |
| Nicotinamide | - | - | - | Unmodified standard | Low (Baseline) |
| Compound 3h | Phenyl | 4-Cyanophenyl | Phenyl | Strong electron-withdrawing C-4 | Good |
| Compound 3i | Phenyl | 2,4-Dichlorophenyl | Phenyl | Bulky, lipophilic C-4 | Good |
| Compound 3g | Phenyl | Unsubstituted | Unsubstituted | Fused Lactone Ring | Excellent (Hit Molecule) |
Table 1: Influence of regional substitutions on the SIRT1 inhibitory activity of nicotinic acid derivatives[2][3].
Figure 1: Mechanism of SIRT1 inhibition by the optimized lactone-fused Compound 3g.
Experimental Protocol: Sonochemical Synthesis of Nicotinic Acid Ethyl Esters
To rapidly generate this scaffold library, a sonochemical (ultrasound-assisted) approach is utilized. Unlike traditional thermal heating, acoustic cavitation generates localized hotspots of immense pressure and temperature, accelerating C-C and C-N bond formation while bypassing the need for toxic transition-metal catalysts[2].
Step-by-Step Methodology:
-
Reaction Assembly : In a clean sonication vessel, combine equimolar amounts of the required
-enamino ester and the corresponding allylic alcohol. -
Solvent & Catalyst : Dissolve the reagents in an aqueous DMSO mixture. Add a catalytic amount of elemental iodine (
). Causality: Iodine acts as an inexpensive, mild Lewis acid to facilitate the necessary domino cyclization and aromatization sequences[2]. -
Sonication : Submerge the vessel in an ultrasonic bath operating at ambient air conditions. Irradiate at a constant frequency (e.g., 35 kHz) for 30–45 minutes[2][3].
-
Self-Validating Monitoring : Withdraw a 10
L aliquot every 10 minutes for Thin-Layer Chromatography (TLC). The protocol validates itself when the baseline -enamino ester spot entirely disappears, proving that the acoustic cavitation successfully pushed the reaction to completion without initiating over-oxidation pathways. -
Quenching & Isolation : Quench the mixture with a saturated aqueous sodium thiosulfate solution to neutralize residual iodine. Extract with ethyl acetate, dry over anhydrous
, and concentrate under reduced pressure. -
Purification : Purify the crude product via silica gel column chromatography to isolate the functionalized 2-substituted nicotinic acid ethyl ester in high yield[3].
SAR Case Study II: NAADP Receptor Modulation
Moving from enzymes to intracellular receptors, nicotinic acid derivatives are critical in mapping the NAADP receptor, a powerful trigger for calcium (
SAR Findings: The 4-Position vs. 5-Position Dichotomy
Research synthesizing substituted NAADP derivatives demonstrates extreme regioselectivity in biological tolerance[5]:
-
4-Position Substitution : Adding any substituent (alkyl, amino, or aryl) to the 4-position of the nicotinic acid moiety results in a catastrophic 100- to 200-fold loss of agonist potency for calcium release[5]. This proves that the 4-position faces a severe steric clash within the receptor's binding cleft[5].
-
5-Position Substitution : Conversely, substituting the 5-position (e.g., 5-methyl, 5-amino, or 5-azido) retains full agonist activity and high receptor binding affinity[4][5]. Notably, the synthesis of 5-azido-NAADP produced a potent analog (IC50 of 18 nM) that acts as an optimal photoprobe for specific labeling and isolation of the NAADP receptor[5].
Data Presentation: Regioselective SAR of NAADP Analogs
| Analog Core | Substitution Regiochemistry | Functional Group | Receptor Binding Affinity | Primary Utility | |
| NAADP | None | - | High | Full | Native second messenger |
| 4-Substituted | C-4 Position | -NH2, -CH3, Phenyl | Low (100x drop) | Loss of Potency | Receptor Desensitization[5] |
| 5-Amino-NAADP | C-5 Position | -NH2 | High | Full | Biochemical mapping[4] |
| 5-Azido-NAADP | C-5 Position | -N3 | High (IC50 = 18 nM) | Full | Photoaffinity Labeling [5] |
Table 2: Comparative potency of substituted NAADP derivatives in sea urchin egg homogenate binding assays[4][5].
Figure 2: Chemoenzymatic base-exchange workflow generating regioselective NAADP photoprobes.
Experimental Protocol: Chemoenzymatic Base-Exchange Reaction
Because chemical synthesis of dinucleotides is notoriously low-yielding, leveraging the native catalytic machinery of Aplysia californica ADP-ribosyl cyclase or mammalian NAD glycohydrolase allows for precision engineering of the pyridine moiety[4].
Step-by-Step Methodology:
-
Substrate Solubilization : Dissolve standard NADP+ and an excess of the chosen modified nicotinic acid (e.g., 5-azidonicotinic acid) in a buffer solution.
-
Self-Validating pH Control : Carefully adjust and maintain the system at exactly pH 7.5. Causality: The base exchange mechanism strictly requires the target nicotinic acid analog to be in an un-ionized base state. If the pH drops, protonation of the base prevents it from acting as a viable nucleophilic exchange substrate, causing the enzymatic yield to crash to zero[8]. This makes the pH monitor a direct, real-time validator of reaction viability.
-
Enzyme Addition : Introduce a catalytic volume of Aplysia ADP-ribosyl cyclase[4].
-
Incubation : Incubate the mixture at room temperature, allowing the enzyme to cleave the native nicotinamide group and catalyze the exchange with the 5-substituted nicotinic acid analog[4].
-
Purification : Terminate the reaction by ultrafiltration to remove the enzyme. Purify the resulting NAADP analog via anion-exchange High-Performance Liquid Chromatography (HPLC), separating the active 5-substituted analog from unreacted NADP+.
Concluding Perspectives
The 2-substituted nicotinic acid scaffold remains a cornerstone of rational drug design[1][9]. As proven by the SAR matrices of SIRT1 inhibition[2] and NAADP receptor agonism[5], seemingly minor steric and electronic adjustments along the pyridine ring translate into massive macroscopic shifts in biological efficacy. By combining predictive in silico docking, green sonochemical protocols, and chemoenzymatic precision, researchers can rapidly validate self-sustaining workflows to yield tomorrow’s therapeutic hits.
References
-
Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]
-
Title: Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1 Source: ResearchGate (Journal of Molecular Structure) URL: [Link]
-
Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release Source: NIH / PubMed Central URL: [Link]
-
Title: Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]
-
Title: The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole... Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Iodine-mediated 4-component reaction for the synthesis of functionalized pyrrole derivatives Source: ResearchGate URL: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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An In-Depth Technical Guide on the Therapeutic Potential of 2-(cyclopentylthio)pyridine-3-carboxylic acid: A Prospective Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive prospective analysis of the potential therapeutic applications of 2-(cyclopentylthio)pyridine-3-carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information on the well-established pharmacology of the pyridine-3-carboxylic acid (nicotinic acid) scaffold, the influence of thioether linkages, and the role of the cyclopentyl moiety in medicinal chemistry. By dissecting the structure-activity relationships of related compounds, we extrapolate potential mechanisms of action and therapeutic targets. This guide further outlines a detailed, phased research program, including in silico modeling and in vitro assays, to systematically investigate and validate the therapeutic potential of this promising, yet underexplored, molecule.
Introduction: Unveiling a Candidate from a Privileged Scaffold
The pyridine-3-carboxylic acid, or nicotinic acid, framework is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a broad spectrum of biological activities.[1] These derivatives have demonstrated clinical efficacy in treating a range of conditions including infections, inflammation, and cancer.[1] The introduction of a thioether linkage to this privileged scaffold, specifically a cyclopentylthio group at the 2-position, presents an intriguing, yet largely uninvestigated, molecule: 2-(cyclopentylthio)pyridine-3-carboxylic acid.
Currently, public domain literature and databases lack substantial biological data for this specific compound. This guide, therefore, serves as a forward-looking technical resource, leveraging established knowledge of analogous structures to build a robust hypothesis for its therapeutic potential and to propose a comprehensive research and development pathway.
Deconstruction of a Potential Therapeutic: The Core Components
The therapeutic promise of 2-(cyclopentylthio)pyridine-3-carboxylic acid can be inferred by examining its constituent parts: the pyridine-3-carboxylic acid core, the thioether linkage, and the cyclopentyl group.
The Pyridine-3-Carboxylic Acid Scaffold: A Legacy of Diverse Bioactivity
Nicotinic acid and its derivatives are well-documented for their multifaceted pharmacological effects:
-
Anti-inflammatory Properties: Many nicotinic acid derivatives exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This suggests a potential role for our target molecule in inflammatory disorders.
-
Antimicrobial Activity: The pyridine ring is a key feature in several antibacterial and antifungal agents.[3][4] The nitrogen atom in the ring can play a crucial role in binding to biological targets within microorganisms.[5]
-
Anticancer Potential: Certain derivatives have shown promise as anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[6]
-
Lipid-Lowering Effects: Nicotinic acid itself is a well-known agent for managing dyslipidemia.
The Thioether Linkage: More Than a Simple Spacer
The introduction of a thioether group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Sulfur-containing heterocycles, including those with thioether linkages, are associated with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[7][8][9] The thioether can modulate lipophilicity, impact metabolic stability, and participate in key binding interactions with target proteins.
The Cyclopentyl Group: Influencing Potency and Selectivity
The cyclopentyl moiety is often incorporated into drug candidates to enhance binding affinity and selectivity for their targets.[10][11] Its size and conformational flexibility can allow for optimal fitting into hydrophobic pockets of enzymes and receptors. Cyclopentanethiol, the precursor to the cyclopentylthio group, is recognized as a pharmaceutical intermediate.[12][13][14]
A Proposed Research Program: From Hypothesis to Validation
To systematically evaluate the therapeutic potential of 2-(cyclopentylthio)pyridine-3-carboxylic acid, a multi-stage research plan is proposed.
Figure 1: Proposed Research Workflow for 2-(cyclopentylthio)pyridine-3-carboxylic acid.
Phase 1: In Silico and Physicochemical Profiling
Objective: To predict the compound's drug-like properties and identify potential biological targets.
Methodologies:
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Utilize computational models (e.g., SwissADME, pkCSM) to predict pharmacokinetic and toxicity profiles.
-
Target Prediction: Employ inverse docking and pharmacophore modeling against libraries of known biological targets to identify potential protein interactions.
-
Physicochemical Characterization: Experimentally determine solubility, lipophilicity (LogP), and pKa.
Phase 2: In Vitro Screening
Objective: To empirically test the predicted biological activities in broad, cell-based, and microbial assays.
Experimental Protocols:
Protocol 1: Antimicrobial Susceptibility Testing
-
Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans).
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure: a. Prepare a two-fold serial dilution of 2-(cyclopentylthio)pyridine-3-carboxylic acid in appropriate broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate at the optimal temperature for 18-24 hours. d. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: Anti-inflammatory Activity Screening
-
Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Endpoint: Measurement of nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the supernatant to measure NO and cytokine levels.
Protocol 3: Anticancer Cytotoxicity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293).
-
Assay: MTT or resazurin-based cell viability assay.
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat cells with a range of concentrations of the test compound for 48-72 hours. c. Add MTT or resazurin reagent and incubate. d. Measure the absorbance or fluorescence to determine cell viability and calculate the IC50 value.
Phase 3: Mechanism of Action Studies
Objective: To elucidate the molecular mechanisms underlying the observed biological activities.
Hypothetical Signaling Pathway for Anti-inflammatory Action:
Figure 2: Potential Anti-inflammatory Signaling Pathway Inhibition.
Methodologies:
-
Enzyme Inhibition Assays: If the compound shows activity in the screening phase, specific enzyme inhibition assays will be conducted (e.g., COX-1/COX-2 inhibition assay, VEGFR-2 kinase assay, bacterial DNA gyrase inhibition assay).
-
Cell-based Signaling Assays: Techniques such as Western blotting, qPCR, and immunofluorescence will be used to investigate the modulation of key signaling pathways (e.g., NF-κB, MAP kinase pathways) in relevant cell models.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Screening Results
| Assay Type | Target | Metric | Result |
| Antimicrobial | S. aureus | MIC | 16 µg/mL |
| Antimicrobial | E. coli | MIC | >128 µg/mL |
| Anti-inflammatory | RAW 264.7 (NO) | IC50 | 25 µM |
| Anticancer | MCF-7 | IC50 | 50 µM |
| Anticancer | HEK293 | IC50 | >100 µM |
Conclusion and Future Directions
While 2-(cyclopentylthio)pyridine-3-carboxylic acid remains an understudied molecule, a systematic analysis of its structural components strongly suggests a high probability of interesting biological activity. The pyridine-3-carboxylic acid core provides a foundation for diverse pharmacological effects, while the cyclopentylthio substituent offers a means to modulate potency, selectivity, and pharmacokinetic properties. The proposed research program provides a clear and logical path forward to unlock the therapeutic potential of this compound. Successful outcomes from these studies could position 2-(cyclopentylthio)pyridine-3-carboxylic acid as a lead candidate for further preclinical and clinical development in areas such as infectious diseases, inflammatory disorders, or oncology.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
-
Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Dergipark. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Available at: [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
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Therapeutic effect of pyridine derivatives. ResearchGate. Available at: [Link]
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Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO. Available at: [Link]
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Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]
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Cyclopentanethiol. LookChem. Available at: [Link]
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Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of 2-thiopyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]
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PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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An In-depth Technical Guide to the Core Differences Between 2-(cyclopentylsulfanyl)nicotinic acid and 2-mercaptonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from treating dyslipidemia to exploring novel anti-inflammatory and anti-cancer agents.[1][2][3] This guide delves into the nuanced yet critical differences between two such derivatives: the parent compound 2-mercaptonicotinic acid and its S-alkylated counterpart, 2-(cyclopentylsulfanyl)nicotinic acid. We will dissect their molecular structures, compare their physicochemical properties, outline their synthetic relationship, and explore how the addition of a cyclopentyl group fundamentally alters the molecule's biological activity, mechanism of action, and pharmacokinetic profile. This analysis serves as a critical resource for professionals engaged in the rational design and development of next-generation therapeutics targeting pathways modulated by nicotinic acid analogs.
Introduction: The Nicotinic Acid Scaffold
Nicotinic acid (also known as niacin or vitamin B3) is a vital nutrient and a versatile pharmacological agent.[3][4][5][6] Its core structure, a pyridine ring with a carboxylic acid at the 3-position, is a privileged scaffold in drug discovery.[7][8] Modifications to this scaffold have yielded a multitude of derivatives with diverse biological activities.[2][9][10] This guide focuses on modifications at the 2-position, specifically comparing a thiol (-SH) group with a cyclopentyl thioether (-S-cyclopentyl) group. This seemingly simple structural change—the capping of a reactive thiol—has profound implications for the molecule's chemical behavior and its interaction with biological systems.
Molecular Structure and Physicochemical Properties: A Tale of Two Functional Groups
The fundamental difference between the two molecules lies in the functional group at the 2-position of the nicotinic acid core.
-
2-mercaptonicotinic acid features a thiol (or mercapto) group (-SH). This group exists in tautomeric equilibrium with its thione form (=S).[11][12] The presence of an acidic proton on the sulfur atom makes it a potent nucleophile and a hydrogen bond donor.[1][11][13]
-
2-(cyclopentylsulfanyl)nicotinic acid has this thiol group alkylated with a cyclopentyl ring, forming a thioether. This modification removes the acidic proton, converting the functional group into a bulkier, more lipophilic, and chemically less reactive moiety.
This structural divergence directly translates into distinct physicochemical properties, which are crucial for predicting a molecule's behavior in biological environments.
Table 1: Comparative Physicochemical Properties
| Property | 2-mercaptonicotinic acid | 2-(cyclopentylsulfanyl)nicotinic acid | Rationale for Difference |
| Molecular Formula | C₆H₅NO₂S[13][14][15][16] | C₁₁H₁₃NO₂S | Addition of a C₅H₈ group. |
| Molecular Weight | 155.17 g/mol [13][14][16] | 223.29 g/mol | The cyclopentyl group adds significant mass. |
| Appearance | Yellow crystalline powder[1][14][16][17] | (Predicted) White to off-white solid | Saturation of the chromophoric thione group often leads to a loss of color. |
| Hydrogen Bond Donors | 2 (from -COOH and -SH)[16] | 1 (from -COOH) | Alkylation of the thiol group removes one hydrogen bond donor. |
| Lipophilicity (logP) | ~1.16[18] | (Predicted) Higher | The nonpolar, aliphatic cyclopentyl ring significantly increases lipophilicity. |
| Reactivity | High (nucleophilic thiol, prone to oxidation)[12][14] | Low (stable thioether) | The thioether is much less reactive than the free thiol group. |
Synthesis and Chemical Reactivity: A Direct Lineage
The synthesis of these two compounds is directly linked. 2-(cyclopentylsulfanyl)nicotinic acid is prepared from 2-mercaptonicotinic acid, highlighting their relationship as precursor and derivative.
Synthesis Pathway
The common synthetic route begins with 2-chloronicotinic acid, which is converted to 2-mercaptonicotinic acid. This product then serves as the nucleophile for the introduction of the cyclopentyl group.
Caption: Synthetic relationship between the two nicotinic acid derivatives.
Divergent Reactivity
The free thiol group in 2-mercaptonicotinic acid makes it a versatile but also less stable compound. It can be easily oxidized to form a disulfide bridge with another molecule.[19] This reactivity is harnessed in applications like forming conjugates with polymers.[12][19] In contrast, the thioether in 2-(cyclopentylsulfanyl)nicotinic acid is chemically robust and generally stable under physiological conditions, a desirable trait for a drug candidate as it prevents off-target reactions and metabolic instability.
Biological Activity and Mechanism of Action
While both molecules share the nicotinic acid core, the modification at the 2-position drastically alters their interaction with biological targets, most notably the G-protein coupled receptor GPR109A (also known as HCA2), the high-affinity niacin receptor.[][21]
-
2-mercaptonicotinic acid: As a close analog of nicotinic acid, it is expected to be an agonist for GPR109A. The carboxyl group is essential for receptor binding and activation.[] Activation of GPR109A in adipocytes inhibits lipolysis, which is a key mechanism for nicotinic acid's lipid-lowering effects.[21] However, activation in immune cells like Langerhans cells and keratinocytes leads to prostaglandin release, causing the undesirable flushing side effect.[][21][22]
-
2-(cyclopentylsulfanyl)nicotinic acid: The addition of the bulky, lipophilic cyclopentyl group can have several effects:
-
Altered Potency and Selectivity: The group may enhance binding affinity by occupying a hydrophobic pocket within the receptor, potentially increasing potency. Conversely, it could introduce steric hindrance, reducing affinity. This modification could also alter selectivity between GPR109A and the related GPR109B receptor.
-
Prodrug Potential: The thioether could be designed as a prodrug. In vivo metabolism could potentially cleave the cyclopentyl group, releasing the active 2-mercaptonicotinic acid at the target site.
-
Biased Agonism: Research into GPR109A has revealed the possibility of "biased agonism," where a ligand selectively activates one downstream signaling pathway (e.g., the desired G-protein pathway for anti-lipolytic effects) over another (e.g., the β-arrestin pathway potentially linked to flushing).[23] The structure of the S-linked group could influence this bias.
-
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a cascade through a G-protein (Gi/Go) coupled pathway.
Caption: GPR109A signaling pathways leading to therapeutic effects and side effects.
Pharmacokinetic and Drug Development Implications
The conversion from a thiol to a thioether is a common strategy in drug design to optimize a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Absorption & Distribution: The increased lipophilicity of 2-(cyclopentylsulfanyl)nicotinic acid would likely enhance its ability to cross cell membranes, potentially leading to better oral bioavailability and distribution into tissues, including crossing the blood-brain barrier.[24]
-
Metabolism: The free thiol of 2-mercaptonicotinic acid is a target for Phase II metabolism (e.g., glucuronidation). The stable thioether of the cyclopentyl derivative would have a different metabolic fate, likely involving oxidation of the sulfur or hydroxylation of the cyclopentyl ring. This can significantly alter the drug's half-life.[24][25]
-
Stability: As mentioned, the thioether is more chemically stable, which is advantageous for formulation and shelf-life. The free thiol can be air-sensitive and prone to degradation.[11][17]
Experimental Protocols
Protocol 1: Synthesis of 2-mercaptonicotinic acid from 2-chloronicotinic acid
This protocol is adapted from established methods for nucleophilic aromatic substitution on the pyridine ring.[11][14]
Materials:
-
2-chloronicotinic acid
-
Thiourea
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Reflux apparatus, magnetic stirrer, pH meter, filtration apparatus
Procedure:
-
Suspend 2-chloronicotinic acid (1.0 eq) and thiourea (1.2 eq) in deionized water.
-
Heat the suspension to reflux (approx. 90-100°C) and stir for 8 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. A pale yellow suspension should form.
-
Slowly add NaOH solution to the suspension to raise the pH to >10 to hydrolyze the isothiouronium intermediate. Stir for 1 hour.
-
Adjust the pH to approximately 4-5 using dilute HCl to precipitate the product.
-
Collect the pale yellow solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 2-mercaptonicotinic acid.[14]
Protocol 2: Synthesis of 2-(cyclopentylsulfanyl)nicotinic acid
This protocol describes a standard S-alkylation of the thiol product from Protocol 1.
Materials:
-
2-mercaptonicotinic acid (from Protocol 1)
-
Cyclopentyl bromide
-
A suitable solvent (e.g., DMF, Acetone)
-
A non-nucleophilic base (e.g., K₂CO₃, NaH)
-
Standard glassware for synthesis, magnetic stirrer
Procedure:
-
Dissolve 2-mercaptonicotinic acid (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5-2.0 eq) and stir for 30 minutes at room temperature to deprotonate the thiol, forming the thiolate anion.
-
Add cyclopentyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature (or with gentle heating if required) until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and acidify with HCl to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(cyclopentylsulfanyl)nicotinic acid.
Conclusion
The distinction between 2-(cyclopentylsulfanyl)nicotinic acid and 2-mercaptonicotinic acid is a clear illustration of fundamental principles in medicinal chemistry. By alkylating the reactive thiol group of 2-mercaptonicotinic acid, a new chemical entity is created with profoundly different properties. The resulting 2-(cyclopentylsulfanyl)nicotinic acid is more lipophilic, less reactive, and possesses a significantly altered pharmacokinetic profile. These changes directly impact its biological activity, potentially offering enhanced potency, improved selectivity, biased agonism at the GPR109A receptor, or a more favorable side effect profile. For researchers in drug development, understanding these core differences is paramount for the rational design of nicotinic acid derivatives with optimized therapeutic potential.
References
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PubChem. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681. Retrieved from [Link]
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PubMed. (2015, June 15). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Retrieved from [Link]
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Journal of Clinical Investigation. (2011, February 7). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Retrieved from [Link]
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Frontiers in Bioengineering and Biotechnology. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
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MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
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MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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PMC. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]
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PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
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PubMed. (2008, April 15). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link]
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Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid from 2-chloronicotinic acid and cyclopentanethiol. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of functionalized heteroaromatic compounds. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering both a step-by-step experimental procedure and a thorough explanation of the underlying chemical principles to ensure successful and reproducible outcomes.
Introduction and Significance
Pyridine derivatives are a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs and clinical candidates.[1] Specifically, the introduction of a thioether linkage at the 2-position of a nicotinic acid scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. The target molecule, 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, is a valuable building block for creating novel chemical entities with potential therapeutic applications.
The synthesis route described herein utilizes the robust and well-established nucleophilic aromatic substitution (SNAr) pathway.[2][3] This method is advantageous due to its operational simplicity, broad substrate scope, and the ready availability of the starting materials, 2-chloronicotinic acid and cyclopentanethiol.[4][5][6]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for heteroaromatic systems like pyridine, where the ring nitrogen atom acts as an electron-withdrawing group, activating the positions ortho (C2, C6) and para (C4) to nucleophilic attack.
The key steps are:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the cyclopentanethiol to form the highly nucleophilic cyclopentanethiolate anion. Thiols are significantly more acidic than alcohols, facilitating this step.[7]
-
Nucleophilic Attack: The cyclopentanethiolate anion attacks the electron-deficient C2 position of the 2-chloronicotinic acid. The presence of the carboxylic acid group at the C3 position further enhances the electrophilicity of the C2 carbon.
-
Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing carboxylate group and the pyridine nitrogen atom.
-
Rearomatization: The pyridine ring regains its aromaticity by expelling the chloride leaving group, yielding the final product, 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the cation (e.g., K⁺) but poorly solvate the nucleophilic anion, thereby increasing its reactivity and promoting a faster reaction rate.[2]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis.
Caption: Workflow for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Cyclopentanethiol has a strong, unpleasant odor.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 173-175 | N/A | Starting Material |
| Cyclopentanethiol | C₅H₁₀S | 102.20 | -100 | 130-131 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | N/A | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Solvent |
| Hydrochloric Acid (HCl, 2M aq.) | HCl | 36.46 | N/A | N/A | Acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.58 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Add N,N-Dimethylformamide (DMF, 30 mL).
-
Begin stirring the suspension.
-
-
Addition of Nucleophile:
-
Using a syringe, add cyclopentanethiol (1.12 g, 1.2 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
After the addition is complete, flush the system with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid. The product spot should be more non-polar than the starting 2-chloronicotinic acid.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Acidify the aqueous solution to pH 2-3 by slowly adding 2M aqueous HCl while stirring. The product should precipitate as a solid.
-
Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 20 mL).
-
-
Purification:
-
Dry the crude solid product under vacuum.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals and dry them in a vacuum oven at 50 °C overnight.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Theoretical Yield | 2.23 g |
| Expected Yield Range | 75-90% |
| ¹H NMR | Expect signals for the cyclopentyl group (multiplets) and pyridine ring protons (aromatic region). The carboxylic acid proton will be a broad singlet. |
| ¹³C NMR | Expect signals for the cyclopentyl carbons, pyridine ring carbons (including the C-S and C-COOH), and the carboxyl carbon (~165-170 ppm). |
| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 222.06 |
Discussion of Experimental Choices
-
Choice of Base: Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions with the carboxylic acid or solvent. Its insolubility in DMF can be advantageous, as it simplifies removal during workup. Other bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.
-
Choice of Solvent: DMF is a polar aprotic solvent that excels at promoting SNAr reactions.[2] It effectively solvates the potassium cation while leaving the thiolate nucleophile relatively "naked" and highly reactive. DMSO or DMAc are suitable alternatives that may offer different solubility profiles or reaction kinetics.
-
Reaction Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the starting materials or product. The optimal temperature may vary and should be determined empirically for best results.
-
Work-up Procedure: The acidic workup is crucial for two reasons: it neutralizes any remaining base and, most importantly, protonates the carboxylate group of the product, rendering it insoluble in water and allowing for its precipitation and isolation by simple filtration.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. By understanding the underlying SNAr mechanism and the rationale behind the selection of reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of 2-thioether substituted pyridine derivatives, facilitating further exploration in drug discovery and materials science.
References
- Multi-site thiolation enables rapid and precise synthesis of 2-pyridone thioethers. Organic Chemistry Frontiers (RSC Publishing).
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- Synthesis of 2-chloronicotinic acid. PrepChem.com.
- Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
- Synthesis of Substituted Pyridines Using 2-Formyl-3-oxopropanoic Acid Ethyl Ester. Benchchem.
- 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. Santa Cruz Biotechnology.
- Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications.
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Application Notes & Protocols: The Synthesis of Aryl-Cyclopentyl Sulfides via Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions using cyclopentanethiol as the nucleophile. The SNAr reaction is a powerful tool for the formation of carbon-sulfur bonds, which are integral to a wide array of pharmaceuticals and biologically active molecules.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles governing the reaction's success. We will delve into the reaction mechanism, explore the critical parameters influencing the outcome, provide a detailed and robust experimental protocol, and offer a practical troubleshooting guide. The aim is to equip researchers with the expertise to confidently and successfully synthesize aryl-cyclopentyl sulfides, a valuable class of compounds in medicinal chemistry and materials science.
The Mechanism of SNAr with Thiol Nucleophiles
The nucleophilic aromatic substitution reaction is fundamentally different from the more familiar electrophilic aromatic substitution (EAS) or aliphatic SN2 reactions.[3][4] In an SNAr reaction, an electron-rich nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[3] This process is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic substrate.[5][6]
The reaction proceeds via a two-step addition-elimination mechanism :[7][8]
-
Nucleophilic Addition: The nucleophile, in this case, the cyclopentylthiolate anion, attacks the carbon atom bearing the leaving group (ipso-carbon). This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5][9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final aryl-cyclopentyl sulfide product.[8]
The stability of the Meisenheimer complex is crucial for the reaction to proceed. EWGs, particularly those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and lowering the activation energy of the first step.[3][8][10]
Caption: The Addition-Elimination Mechanism of SNAr.
Critical Parameters for a Successful SNAr Reaction
The efficiency and outcome of the SNAr reaction are highly dependent on the careful selection of four key components: the substrate, the nucleophile (and its activating base), the solvent, and the temperature.
Table 1: Key Reaction Parameters and Scientific Rationale
| Parameter | Optimal Choice & Justification |
| Aromatic Substrate | Electron-Deficient Ring: The substrate must be activated by at least one, and preferably multiple, strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R, -CF₃) positioned ortho and/or para to the leaving group.[8][11] This placement is critical for stabilizing the intermediate Meisenheimer complex.[8][10] |
| Leaving Group (X) | F > Cl > Br > I: This reactivity order is often counterintuitive when compared to SN2 reactions.[11] In SNAr, the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. Fluorine's high electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to attack, accelerating the reaction.[3][11] |
| Nucleophile & Base | Cyclopentylthiolate Anion: Cyclopentanethiol itself is a weak nucleophile. It must be deprotonated by a base to form the much more potent cyclopentylthiolate anion.[5] Base Selection: • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and generally safe. Cesium carbonate is often more effective due to its higher solubility and the "naked anion" effect.[5] • Stronger Bases (NaH, Kt-BuO): Used for less reactive substrates or when complete deprotonation is required before addition.[5][12] Caution: NaH can react exothermically with dipolar aprotic solvents like DMF.[5] |
| Solvent | Polar Aprotic Solvents: Solvents such as DMF, DMSO, NMP, and DMAc are the standard choices.[5][11] They are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃), which leaves the thiolate anion less solvated, more "naked," and therefore more nucleophilic.[11] It is crucial to use anhydrous solvents, as water can lead to hydrolysis side products.[13] |
| Temperature | Room Temperature to Elevated: Many SNAr reactions proceed at room temperature if the substrate is highly activated. However, for less reactive systems, heating is often necessary to overcome the activation energy barrier.[11] Microwave irradiation can also be employed to significantly reduce reaction times.[11] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the SNAr reaction between an activated aryl halide and cyclopentanethiol. Researchers should optimize stoichiometry and reaction time for their specific substrate.
Materials and Reagents
-
Activated Aryl Halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 eq)
-
Cyclopentanethiol (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely milled (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and needle for inert atmosphere (if required)
-
Magnetic stir plate with heating capabilities
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Sources
- 1. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ncrdsip.com [ncrdsip.com]
- 9. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SNAr (Cl) - Aliphatic Thiols [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Coupling of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Amide Coupling of a Substituted Heterocyclic Carboxylic Acid
The formation of the amide bond is a cornerstone of modern drug discovery and development, with a significant percentage of pharmaceutical agents incorporating this robust and versatile functional group.[1][2] The coupling of carboxylic acids and amines, while conceptually straightforward, is often a nuanced process requiring careful selection of reagents and reaction conditions to achieve high yields and purity, especially when dealing with complex and functionalized substrates.[1]
This guide provides a detailed exploration of amide coupling strategies specifically tailored for 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. This particular substrate presents a unique set of challenges due to the electronic nature of the pyridine ring and the steric and potential coordinating effects of the cyclopentylsulfanyl substituent at the C2 position. Understanding these factors is paramount to developing a successful and reproducible coupling protocol.
The proximity of the sulfur-containing substituent to the carboxylic acid can influence the reactivity of the carboxyl group and may necessitate the use of more potent activating agents than those used for simple aliphatic or aromatic carboxylic acids. This document will provide a comprehensive overview of suitable coupling reagents, reaction mechanisms, and detailed, field-proven protocols to enable researchers to confidently and efficiently synthesize amide derivatives of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.
Mechanistic Considerations in Amide Bond Formation
The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's efficiency and potential side reactions.
Common Activation Pathways
Two of the most prevalent classes of coupling reagents are carbodiimides and uronium/aminium salts.
-
Carbodiimide-Mediated Coupling (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), this intermediate is converted to a more stable active ester, which then reacts with the amine to form the desired amide.[3] The use of additives like HOBt is crucial for minimizing side reactions and reducing racemization in chiral substrates.[1]
-
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester.[4] The 7-azabenzotriazole (HOAt) leaving group is a poorer leaving group than HOBt, which can lead to faster reaction rates and higher yields, particularly for challenging substrates.
Selecting the Optimal Coupling Conditions: A Comparative Overview
For a substrate such as 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, the electron-withdrawing nature of the pyridine ring and the potential for steric hindrance from the ortho-substituent suggest that more powerful coupling reagents may be necessary. The following table provides a comparison of commonly used coupling reagents and their suitability for this type of substrate.
| Coupling Reagent/System | Class | Advantages | Disadvantages | Suitability for Topic |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts. | Can be less effective for sterically hindered or electron-deficient substrates. | Moderate. May require optimization of reaction time and temperature. |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction rates, effective for difficult couplings.[4] | Higher cost, potential for side reactions if not used correctly. | High. Recommended as a primary choice for this substrate. |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings, low racemization. | Byproducts can be difficult to remove. | High. A strong alternative to HATU. |
| COMU | Uronium/Aminium Salt | High efficiency, safer than benzotriazole-based reagents, good solubility.[4] | Higher cost. | High. An excellent modern alternative with a favorable safety profile. |
| T3P® | Phosphonic Anhydride | High yields, low epimerization, water-soluble byproducts, suitable for large-scale synthesis. | Requires a base, can be viscous and difficult to handle. | High. A good choice for both lab-scale and scale-up. |
| Acyl Halide Formation (e.g., with SOCl₂ or (COCl)₂) | Acyl Halide | Highly reactive intermediate, often drives reactions to completion. | Harsh conditions, not suitable for sensitive substrates, generates acidic byproducts. | Moderate to High. Effective but may require careful control of conditions.[5] |
Experimental Protocols
The following protocols are provided as a starting point for the amide coupling of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. It is strongly recommended to perform small-scale test reactions to optimize conditions for each specific amine coupling partner.
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is recommended as the initial approach due to the high reactivity of HATU, which is often successful for challenging substrates.
Workflow for HATU-Mediated Coupling
A visual representation of the HATU coupling workflow.
Materials:
-
2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.
-
Add HATU to the solution, followed by the addition of DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate vial, dissolve the amine in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times or gentle heating for successful coupling with the target substrate.
Mechanism of EDC/HOBt Coupling
Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Materials:
-
2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (Et₃N) or DIPEA (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, HOBt, and the amine in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (Et₃N or DIPEA), followed by the portion-wise addition of EDC·HCl.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance. | - Switch to a more potent coupling reagent (e.g., HATU, PyBOP, COMU).- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the pre-activation time for HATU-mediated couplings.- Use a more polar aprotic solvent like DMF or NMP to improve solubility. |
| Formation of Side Products | - Reaction of the amine with the coupling reagent (guanidinylation with HATU).- Epimerization (if using a chiral amine).- Side reactions involving the sulfur atom. | - For HATU couplings, add the amine after a pre-activation step.- Use phosphonium-based reagents like PyBOP, which do not cause guanidinylation.- Maintain a low reaction temperature to minimize epimerization. |
| Difficult Purification | - Water-soluble byproducts (e.g., from EDC).- Unreacted starting materials. | - Ensure thorough aqueous work-up to remove water-soluble byproducts.- Optimize stoichiometry to drive the reaction to completion.- Use a coupling reagent that produces easily separable byproducts (e.g., DCU from DCC can be filtered off). |
Conclusion
The successful amide coupling of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid is readily achievable with careful consideration of the substrate's unique electronic and steric properties. While standard coupling conditions may prove effective, the use of more robust reagents such as HATU, PyBOP, or COMU is highly recommended to ensure high yields and reaction efficiency. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop optimized and reproducible methods for the synthesis of a diverse range of amide derivatives from this important heterocyclic building block. As with any chemical transformation, empirical optimization for each specific substrate combination will ultimately lead to the most successful outcome.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Lan, Y., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. Retrieved from [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469.
- Dyachenko, V. D., et al. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank, 2022(4), M1493.
- ProQuest. (2018). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. Chemistry of Heterocyclic Compounds, 54(1), 60-67.
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
- Spencer, J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(46), 4349-4352.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Sauve, A. A., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(24), 5990-5998.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38, 606-631.
- Perrin, D. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Procter, D. J., et al. (2020). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv.
- Gembus, V., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21355-21363.
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1439-1452.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14, 3462-3469.
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/organicchemistry. Retrieved from [Link]
- Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
- Sheppard, T. D. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.
- Gembus, V., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc., 145, 39, 21355–21363.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Sterically Hindered Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The esterification of sterically hindered pyridine carboxylic acids is a critical transformation in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The inherent steric congestion around the carboxylic acid moiety, coupled with the electronic properties of the pyridine ring, often renders traditional esterification methods inefficient. This guide provides a detailed overview of robust and field-proven methods to overcome these challenges, complete with mechanistic insights and step-by-step protocols.
The Challenge of Steric Hindrance in Pyridine Carboxylic Acid Esterification
Steric hindrance arises from the presence of bulky substituents on the pyridine ring, particularly at the positions ortho to the carboxylic acid group (C2 and C6). This bulkiness physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. Furthermore, the electron-withdrawing nature of the pyridine nitrogen can decrease the nucleophilicity of the carboxylate, further impeding the reaction.
Standard acid-catalyzed esterification (Fischer esterification) often fails or provides poor yields with these substrates due to the difficulty in protonating the sterically encumbered carbonyl oxygen and the subsequent nucleophilic attack by the alcohol.[1] Therefore, methods that rely on the activation of the carboxylic acid to a more reactive intermediate are generally required.
Recommended Esterification Methodologies
Several powerful esterification methods have been developed to address the issue of steric hindrance. The choice of method will often depend on the specific substrate, the scale of the reaction, and the functional group tolerance required.
Yamaguchi Esterification: The Gold Standard for Hindered Systems
The Yamaguchi esterification is a highly effective method for the formation of esters from sterically hindered carboxylic acids and alcohols.[2] It proceeds via the formation of a mixed anhydride, which is a highly reactive acylating agent.[3]
Causality of Experimental Choices:
-
2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): This reagent is used to activate the carboxylic acid. The three chlorine atoms on the benzoyl chloride enhance its electrophilicity, facilitating the formation of the mixed anhydride. The steric bulk of the reagent also directs the subsequent nucleophilic attack to the less hindered carbonyl of the carboxylic acid moiety within the mixed anhydride.[2][4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): A non-nucleophilic base is required to neutralize the HCl generated during the formation of the mixed anhydride without competing with the alcohol as a nucleophile.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly nucleophilic catalyst that reacts with the mixed anhydride to form a yet more reactive N-acylpyridinium intermediate.[5][6] This intermediate is readily attacked by the alcohol, even a sterically hindered one, to afford the desired ester.[7]
Reaction Workflow:
Caption: Yamaguchi Esterification Workflow.
Detailed Protocol: Yamaguchi Esterification
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered pyridine carboxylic acid (1.0 equiv.) and anhydrous toluene (or THF).
-
Base Addition: Add triethylamine (1.1 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Activator Addition: Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) to the stirred solution at 0 °C (ice bath).
-
Mixed Anhydride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Catalyst and Alcohol Addition: In a separate flask, dissolve the alcohol (1.2 equiv.) and DMAP (1.2 equiv.) in anhydrous toluene.
-
Reaction: Add the solution from step 5 to the reaction mixture from step 4 via cannula.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Carbodiimide-Mediated Esterification with a Nucleophilic Catalyst
This method, often referred to as the Steglich esterification, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7] The addition of a nucleophilic catalyst like DMAP or 4-pyrrolidinopyridine (PPY) is crucial for the successful esterification of hindered substrates.[5][8]
Causality of Experimental Choices:
-
DCC or EDC: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
DMAP or PPY: These catalysts intercept the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then attacked by the alcohol.[5][8] PPY is a more potent acylation catalyst than DMAP and can be advantageous in particularly challenging cases.[9]
Reaction Workflow:
Caption: Carbodiimide-Mediated Esterification Workflow.
Detailed Protocol: EDC/DMAP Esterification
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered pyridine carboxylic acid (1.0 equiv.), the alcohol (1.2 equiv.), and DMAP (0.1-0.2 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.5 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mitsunobu Reaction: A Redox-Neutral Approach
The Mitsunobu reaction is a powerful tool for esterification, particularly when inversion of stereochemistry at a chiral alcohol center is desired.[10] It proceeds under mild, neutral conditions, making it suitable for sensitive substrates.[11]
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃): PPh₃ acts as the reducing agent in the reaction.[12]
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These are the oxidizing agents. They activate the alcohol by forming a phosphonium salt intermediate.[12]
-
The Reaction Mechanism: The reaction involves the formation of a betaine from PPh₃ and DEAD/DIAD. This betaine then deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion.[10]
Reaction Workflow:
Caption: Mitsunobu Reaction Workflow.
Detailed Protocol: Mitsunobu Esterification
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered pyridine carboxylic acid (1.2 equiv.), the alcohol (1.0 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification: The purification can be challenging due to the formation of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography.
Quantitative Data Summary
The following table provides a general comparison of the discussed methods. Actual yields will vary depending on the specific substrates used.
| Method | Activating Agent | Catalyst | Typical Solvent | Temperature (°C) | General Yields | Key Advantages | Key Disadvantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride | DMAP | Toluene, THF | 0 to RT | 70-95% | Excellent for hindered substrates, high yields.[13] | Requires a stoichiometric amount of activating agent. |
| EDC/DMAP | EDC | DMAP/PPY | DCM, DMF | 0 to RT | 60-90% | Mild conditions, water-soluble byproduct.[14] | Can be slow for very hindered substrates. |
| Mitsunobu | PPh₃/DEAD or DIAD | - | THF, Dioxane | 0 to RT | 50-85% | Mild, neutral conditions; inverts stereochemistry.[10] | Stoichiometric byproducts can complicate purification. |
Troubleshooting and Optimization
-
Low Yields:
-
Yamaguchi/EDC: Ensure all reagents and solvents are strictly anhydrous. Increase the amount of activating agent or catalyst. For particularly difficult substrates, consider using the more nucleophilic PPY instead of DMAP.
-
Mitsunobu: The pKa of the carboxylic acid is important. If the acid is not acidic enough, the reaction may be sluggish.[10]
-
-
Side Reactions:
-
Yamaguchi: The formation of the symmetrical anhydride of the pyridine carboxylic acid can sometimes be observed.
-
EDC/DMAP: N-acylurea formation can occur if the alcohol is not sufficiently reactive.[7]
-
-
Difficult Purification:
-
Mitsunobu: The byproducts can sometimes be removed by precipitation from a non-polar solvent or by using polymer-supported reagents.
-
References
-
Wikipedia. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from [Link]
-
Grokipedia. (n.d.). 2,4,6-Trichlorobenzoyl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-pyrrolidinopyridine. Retrieved from [Link]
-
SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Iranpoor, N., Firouzabadi, H., & Khalili, D. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882–4887. [Link]
-
The Role of DMAP in Steglich Esterification and Beyond. (2026, March 6). Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Pyrrolidinopyridine. Retrieved from [Link]
-
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Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
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Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(1), 1-22. [Link]
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Hudson, D. (2008). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 73(17), 6843–6846. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from [Link]
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Online Organic Chemistry Tutor. (2025, April 27). Yamaguchi Esterification. Retrieved from [Link]
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Shiina, I. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. In Esterification. IntechOpen. [Link]
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Parenty, A., & Moreau, X., & Campagne, J.-M. (2004). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 33(9), 588-603. [Link]
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Application Notes and Protocols for 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis, characterization, and potential applications of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical development. These notes and protocols are designed to provide both theoretical understanding and practical, actionable methodologies for laboratory and process chemistry.
Introduction and Significance
2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core, a carboxylic acid functional group, and a cyclopentyl sulfide moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The pyridine ring is a common scaffold in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, and can also participate in hydrogen bonding with biological targets. The cyclopentylsulfanyl group introduces lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
While not as extensively documented as some other pyridine derivatives, the structural motifs present in 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid suggest its potential as an intermediate in the synthesis of a range of biologically active molecules, including but not limited to kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. Its utility lies in its ability to be incorporated into larger, more complex molecular architectures.
Synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid
A plausible and efficient method for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloronicotinic acid, with cyclopentanethiol. 2-Chloronicotinic acid is a readily available starting material and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[1][2][3]
Proposed Synthesis Pathway
The reaction proceeds via the displacement of the chloride ion from the 2-position of the pyridine ring by the sulfur nucleophile of cyclopentanethiol. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this nucleophilic attack.
Sources
Application Note: Strategic Recrystallization of 2-(Alkylsulfanyl)nicotinic Acids for High-Purity Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
2-(Alkylsulfanyl)nicotinic acids are a class of heterocyclic compounds featuring a pyridine core, a carboxylic acid at the 3-position, and a thioether linkage at the 2-position. This unique combination of functional groups makes them valuable scaffolds in medicinal chemistry and materials science. The biological activity and material properties of these compounds are critically dependent on their purity. Recrystallization is the definitive method for purifying these crystalline solids, yet the amphoteric nature of the nicotinic acid core combined with the variable lipophilicity of the alkyl-sulfur chain presents unique challenges.
This application note provides a comprehensive guide to developing a robust recrystallization protocol for 2-(alkylsulfanyl)nicotinic acids. It moves beyond a simple list of solvents to explain the underlying chemical principles governing solvent selection and process optimization, ensuring researchers can achieve high-purity materials essential for downstream applications.
The Principle of Recrystallization: A Strategic Overview
Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the solvent (mother liquor). An ideal recrystallization solvent should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-5 °C).[1]
For 2-(alkylsulfanyl)nicotinic acids, three key structural features dictate solvent choice:
-
The Carboxylic Acid Group (-COOH): This acidic, polar group can engage in hydrogen bonding with protic solvents.
-
The Pyridine Nitrogen: This basic site can be protonated and interact with acidic or protic solvents.
-
The Alkylsulfanyl Chain (-S-R): This group's contribution to the molecule's overall polarity is dependent on the length and nature of the alkyl (R) group. Longer chains increase lipophilicity.
Solvent Selection Strategy: From Single Solvents to Binary Systems
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. Due to the amphoteric nature of the nicotinic acid backbone, polar protic solvents are often the most effective starting point.
Single-Solvent Systems
Single-solvent recrystallization is the preferred method for its simplicity. The parent compound, nicotinic acid, is readily recrystallized from water or ethanol.[2] These solvents, along with others, serve as an excellent starting point for its 2-(alkylsulfanyl) derivatives.
-
Water: Ideal for compounds with shorter alkyl chains where the polarity of the nicotinic acid core dominates. Its high boiling point and low cost are advantageous. However, the solubility of nicotinic acid itself is only moderate (1.8 g/100 mL at 25°C), which can be beneficial for recovery.[3] The pH of the aqueous solution can significantly impact solubility and the crystalline form obtained.[4]
-
Alcohols (Ethanol, Methanol, Isopropanol): Ethanol is an excellent general-purpose solvent for this class of compounds. It can effectively solvate the polar functional groups while also accommodating moderately lipophilic alkyl chains. It is less polar than water, often providing a better solubility differential.
-
Acetic Acid: A good choice for compounds that are difficult to dissolve in other solvents. Its acidic nature ensures the pyridine nitrogen is protonated, which can enhance solubility. However, its high boiling point and corrosiveness require careful handling, and it must be thoroughly removed from the final product.
Two-Solvent (Binary) Systems
When no single solvent provides the ideal solubility profile, a two-solvent system is employed.[5] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[5][6]
Table 1: Recommended Solvent Systems for 2-(Alkylsulfanyl)nicotinic Acids
| Solvent System (Good/Bad) | Rationale & Use Case | Potential Issues |
| Ethanol / Water | Excellent general-purpose system. Ethanol solubilizes the molecule, and the addition of water as the anti-solvent reduces solubility to induce crystallization. | If too much water is added too quickly, the compound may "oil out" or precipitate as an amorphous solid rather than crystallizing. |
| Toluene / Heptane (or Hexane) | Suitable for derivatives with longer, more lipophilic alkyl chains that have poor solubility in polar solvents. Toluene serves as the "good" solvent. | Both are non-polar, flammable solvents. Requires good ventilation. May not be effective for compounds with very short alkyl chains. A similar toluene-cyclohexane system has been used for related mercaptopyridine derivatives.[7] |
| Dichloromethane / Pentane | A low-boiling point system that can be useful for heat-sensitive compounds. However, the narrow temperature range can make achieving high recovery challenging.[6] | Dichloromethane is a regulated solvent. The low boiling point of pentane can cause it to boil if added too quickly to the hot solution.[6] |
Experimental Protocols
Safety Note: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
This protocol is the recommended starting point for most 2-(alkylsulfanyl)nicotinic acids.
-
Dissolution: Place the crude 2-(alkylsulfanyl)nicotinic acid (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to a gentle boil with stirring on a hotplate.
-
Achieve Saturation: Continue adding ethanol in small portions until all the solid has just dissolved. Adding a slight excess (approx. 5-10% more volume) can prevent premature crystallization during the next step.
-
Hot Filtration (Critical Step): If any insoluble impurities are present, perform a hot filtration. Pre-warm a stemless funnel with fluted filter paper by pouring a small amount of hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step removes dust, catalysts, and other insoluble contaminants.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined, high-purity crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity of the final product can be assessed by melting point analysis and comparing it to the literature value, if available.
Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)
Use this method if the compound is too soluble in a single hot solvent for good recovery.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.
-
Induce Saturation: While keeping the solution hot, add water (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a drop or two of hot ethanol to re-dissolve the precipitate and ensure the solution is perfectly saturated at the boiling point.
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1. The wash solvent in step 7 should be a cold mixture of ethanol and water in approximately the same ratio as the final crystallization mixture.
Recrystallization Workflow Diagram
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Workflow for the purification of 2-(alkylsulfanyl)nicotinic acids.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The compound is very soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Try a different solvent or switch to a two-solvent system. |
| Product "oils out" as a liquid. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional "good" solvent.3. Allow the solution to cool more slowly, perhaps by insulating the flask. |
| Recovery is very low. | 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtration.2. Use a different solvent with a more favorable solubility curve.3. Ensure the filtration apparatus is adequately pre-heated. |
| Colored impurities remain. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product. |
Conclusion
The successful purification of 2-(alkylsulfanyl)nicotinic acids by recrystallization is an achievable goal that relies on a systematic and chemically-informed approach to solvent selection. By considering the polarity contributions of the nicotinic acid core and the alkylsulfanyl side chain, researchers can efficiently screen and select an appropriate solvent system. The protocols and troubleshooting guide provided herein offer a robust framework for obtaining high-purity materials, which is a non-negotiable prerequisite for reliable data in research and development.
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ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
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Nowak, P., & Golebiowski, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]
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SciSpace. (1955). Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. Retrieved from [Link]
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Monika, et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. SpringerLink. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from [Link]
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Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Retrieved from [Link]
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ResearchGate. (2026). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. Retrieved from [Link]
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ARKIVOC. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates. Retrieved from [Link]
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Instructables. (2023). How to Purify Sulfur by Recrystallization With Xylene. Retrieved from [Link]
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-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
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Microwave-assisted synthesis of 2-substituted nicotinic acid derivatives
An Application Guide to the Rapid Synthesis of 2-Substituted Nicotinic Acid Derivatives via Microwave-Assisted Methodologies
Introduction: Accelerating Discovery with Microwave Chemistry
Nicotinic acid (Vitamin B3) and its derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds with applications as anti-inflammatory, analgesic, antiviral, and antitumor agents.[1][2][3][4] The functionalization of the pyridine ring, particularly at the 2-position, is a critical strategy for modulating the biological activity and physicochemical properties of these molecules. Traditional synthesis of these derivatives often involves lengthy reaction times, high temperatures, and significant energy consumption, creating a bottleneck in the drug discovery pipeline.[5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a powerful alternative to conventional heating methods.[6] By utilizing direct dielectric heating, microwave irradiation delivers energy efficiently and uniformly to polar molecules within the reaction mixture, leading to dramatic acceleration of reaction rates, often reducing multi-hour processes to mere minutes.[7][8] This rapid and selective heating frequently results in higher product yields, improved purity by minimizing side-product formation, and reduced energy consumption, making it an environmentally friendly and economically advantageous technique.[5][9][10]
This application note provides detailed protocols and technical insights for the microwave-assisted synthesis of 2-substituted nicotinic acid derivatives through key C-N and C-C bond-forming reactions, designed for researchers and scientists in the field of drug development.
General Workflow for Microwave-Assisted Synthesis
The operational workflow for microwave-assisted synthesis is straightforward and allows for rapid reaction optimization and library generation. The key stages are outlined below.
Caption: General experimental workflow for microwave-assisted organic synthesis.
Protocol 1: C-N Bond Formation via Nucleophilic Aromatic Substitution
A common and highly effective method for introducing diversity is the reaction of 2-chloronicotinic acid with various primary and secondary amines. Microwave irradiation dramatically accelerates this nucleophilic aromatic substitution, enabling the rapid synthesis of 2-aminonicotinic acid libraries.[11] The use of water as a solvent further enhances the green credentials of this protocol.[11]
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 mmol, 157.5 mg).
-
Amine Addition: Add the desired amine (3.0 mmol). For liquid amines, add directly. For solid amines, dissolve in a minimal amount of the reaction solvent first.
-
Base and Solvent: Add diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL) and 3 mL of deionized water. The base is crucial for scavenging the HCl generated during the reaction.
-
Vessel Sealing: Securely cap the vial using a specialized crimper to ensure a proper seal that can withstand the pressures generated at high temperatures.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Program the instrument to heat the reaction mixture to 200°C and hold for 2 hours with magnetic stirring.[11] The instrument will automatically modulate the power to maintain the target temperature.
-
Cooling: After the irradiation cycle is complete, the instrument's compressed air cooling system will rapidly cool the vial to below 50°C.
-
Work-up and Isolation:
-
Once cooled, carefully open the vial in a fume hood.
-
Acidify the reaction mixture to a pH of approximately 6.5 using concentrated HCl.[11]
-
The product will often precipitate upon acidification. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ether or ethanol to remove residual impurities.
-
Dry the purified product under vacuum.
-
Data Summary: Synthesis of 2-Aminonicotinic Acids
The following table summarizes representative results for the microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid.
| Amine | Conditions (Temp, Time) | Base | Solvent | Yield (%) | Reference |
| 40% aq. Methylamine | 140°C, 1.5 h | None (Amine is base) | Water | High | [11] |
| Benzylamine | 200°C, 2 h | DIPEA | Water | 81 | [11] |
| Aniline | 200°C, 2 h | DIPEA | Water | 75 | [11] |
| Morpholine | 200°C, 2 h | DIPEA | Water | 98 | [11] |
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. When applied to 2-halonicotinic acid derivatives, it allows for the introduction of a wide range of aryl and heteroaryl substituents. Microwave assistance makes this palladium-catalyzed reaction exceptionally fast and efficient, often completing in under 30 minutes.[12][13]
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the aryl group from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a pressure-rated microwave vial with a stir bar, add the 2-chloro or 2-bromonicotinic acid derivative (1.0 mmol), the arylboronic acid (1.5 equiv., 1.5 mmol), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%, 70 mg).[12]
-
Base and Solvent: Add an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 2.0 equiv., 1 mL) and acetonitrile (MeCN) to bring the total reaction volume to approximately 5 mL (resulting in a 0.2 M solution).[12]
-
Vessel Sealing: Seal the vial securely.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 140°C for 15-20 minutes.[12]
-
Cooling: Allow the vessel to cool to room temperature using the instrument's automated cooling system.
-
Work-up and Purification:
-
Open the vial and dilute the contents with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl nicotinic acid derivative.[12]
-
Data Summary: Suzuki-Miyaura Coupling Examples
| 2-Halonicotinic Derivative | Boronic Acid | Catalyst (mol%) | Conditions (Temp, Time) | Yield (%) | Reference |
| 2-Chloronicotinamide | Phenylboronic acid | PXPd2 (2) | 120°C, 5 min | 95 | [14] |
| 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ (10) | 140°C, 15 min | 65 | [12] |
| 6-Chloroimidazo[1,2-a]pyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | 150°C, 20 min | 95 | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | 120°C, 15 min | 91 | [13] |
Protocol 3: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling provides a direct route to 2-alkynyl nicotinic acid derivatives by coupling a terminal alkyne with a 2-halo precursor. This reaction is co-catalyzed by palladium and copper complexes. Microwave irradiation significantly shortens the reaction times and can improve yields, often allowing for the use of more environmentally benign solvents like water.[15][16]
Mechanism Overview: The Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The primary palladium cycle is similar to the Suzuki reaction, while a secondary copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a microwave vial with a stir bar, combine the 2-halonicotinic acid derivative (1.0 mmol), the terminal alkyne (1.2 equiv., 1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF, water, or triethylamine) and a base (e.g., triethylamine or K₂CO₃). For aqueous conditions, a phase-transfer catalyst may be beneficial.[15]
-
Degassing (Optional but Recommended): To prevent oxidative side reactions, bubble argon or nitrogen through the solution for 5-10 minutes.
-
Vessel Sealing: Seal the vial securely.
-
Microwave Irradiation: Place the vial in the synthesizer and irradiate at a temperature between 100-140°C for 10-30 minutes.[16][17]
-
Cooling: Allow the vessel to cool to a safe temperature.
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the crude product via column chromatography.
-
Conclusion
Microwave-assisted synthesis provides a robust, rapid, and efficient platform for the preparation of 2-substituted nicotinic acid derivatives. The protocols detailed herein for C-N and C-C bond formation demonstrate the significant advantages of this technology, including drastically reduced reaction times, high yields, and cleaner reaction profiles.[8][10] By leveraging these methods, researchers in drug development can accelerate the synthesis of novel compound libraries, facilitating a more rapid and sustainable discovery process.
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- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Self-published.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. R Discovery.
- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines.
- Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II). Semantic Scholar.
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI.
- Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Self-published.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry.
- Rapid microwave promoted Sonogashira coupling reactions on solid phase. PubMed.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
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- 15. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C-3 Carboxylic Acid Position in Pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] The pyridine ring is a key pharmacophore found in numerous therapeutic agents, and the C-3 position offers a versatile handle for introducing a wide array of functional groups to modulate biological activity, physicochemical properties, and material characteristics.[3][4][5][6] This guide provides a comprehensive overview of established and modern synthetic strategies for the functionalization of the C-3 carboxylic acid group in pyridine derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic importance of this position stems from its influence on molecular conformation and its ability to engage in critical interactions with biological targets.[1] Functionalization of the C-3 carboxylic acid can lead to the formation of amides, esters, alcohols, and can also serve as a precursor for more complex transformations such as rearrangements and cross-coupling reactions. This document will delve into the practical aspects of these transformations, offering a toolkit for the synthetic chemist.
Strategic Approaches to C-3 Functionalization
The transformation of the C-3 carboxylic acid can be broadly categorized into several key strategies, each offering unique advantages depending on the desired final product and the overall synthetic scheme. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, and scalability.
Caption: Overview of functionalization strategies for pyridine-3-carboxylic acid.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[7] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is necessary.
Causality Behind Experimental Choices:
The selection of a coupling reagent is critical and depends on the steric and electronic properties of both the pyridine-3-carboxylic acid derivative and the amine.
-
Carbodiimides (e.g., DCC, EDC): These are classic coupling reagents that form a highly reactive O-acylisourea intermediate.[7][8] However, they can lead to racemization in chiral substrates and the formation of a dicyclohexylurea (DCU) byproduct in the case of DCC, which can be difficult to remove. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used to suppress side reactions and improve efficiency.[9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient and lead to faster reaction times with minimal racemization, making them suitable for sensitive or sterically hindered substrates.[10] They operate by forming an activated ester in situ.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium-based reagents are very effective. A key advantage is that they do not react with the free amino group of the amine component.[7]
-
Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive intermediate.[11][12] This method is robust but can be harsh and may not be suitable for complex molecules with sensitive functional groups. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction.[12]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.
Materials:
-
Pyridine-3-carboxylic acid derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the pyridine-3-carboxylic acid derivative (1.0 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of the C-3 carboxylic acid is a common strategy to increase lipophilicity, which can improve cell permeability, or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Protocol 2: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction towards the product.[13]
Materials:
-
Pyridine-3-carboxylic acid derivative (1.0 equiv)
-
Alcohol (used as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) or an alkane sulfonic acid.[14]
Procedure:
-
Suspend the pyridine-3-carboxylic acid derivative in the desired alcohol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the acid catalyst dropwise with stirring. Caution: The addition of concentrated sulfuric acid to alcohol is exothermic.
-
Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
Reduction to Primary Alcohols: Accessing New Functional Handles
The reduction of the C-3 carboxylic acid to a primary alcohol opens up new avenues for functionalization, such as etherification, oxidation to the corresponding aldehyde, or conversion to a leaving group for nucleophilic substitution.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[15][16] The reaction requires anhydrous conditions and an excess of the reagent.
Materials:
-
Pyridine-3-carboxylic acid derivative (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute sulfuric acid for workup[17]
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2-3 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the pyridine-3-carboxylic acid derivative in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Caution: The reaction is exothermic and produces hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Curtius Rearrangement: A Gateway to Amines and Derivatives
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with subsequent loss of nitrogen gas.[18][19] The isocyanate is a versatile intermediate that can be trapped with various nucleophiles to yield amines (with water), carbamates (with alcohols), or ureas (with amines).[20]
Caption: Workflow for the Curtius Rearrangement.
Protocol 4: One-Pot Curtius Rearrangement
This procedure avoids the isolation of the potentially explosive acyl azide intermediate.
Materials:
-
Pyridine-3-carboxylic acid derivative (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous toluene
-
Trapping nucleophile (e.g., tert-butanol for Boc-protected amine, water for primary amine)
Procedure:
-
To a solution of the pyridine-3-carboxylic acid derivative (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous toluene, add DPPA (1.1 equiv) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the trapping nucleophile (e.g., excess tert-butanol).
-
Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-16 hours, monitoring for the disappearance of the acyl azide intermediate by IR spectroscopy (disappearance of the azide stretch at ~2140 cm⁻¹) or by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decarboxylative Cross-Coupling: Forging C-C Bonds
Recent advances in catalysis have enabled the use of carboxylic acids as coupling partners in cross-coupling reactions, proceeding via decarboxylation.[21][22] This strategy allows for the direct formation of C-C bonds at the C-3 position, providing access to biaryl and other valuable structures.
Decarboxylative Suzuki-Type Coupling
This reaction couples the pyridine-3-carboxylic acid with an aryl halide. The reaction is thought to proceed through the formation of an aryl-palladium intermediate followed by decarboxylation and reductive elimination.
Decarboxylative Sonogashira-Type Coupling
This method forges a C(sp²)-C(sp) bond by coupling the carboxylic acid with a terminal alkyne.[23][24] The reaction can proceed via decarbonylation of an in situ-formed mixed anhydride, followed by the standard Sonogashira catalytic cycle.[24]
Protocol 5: Palladium-Catalyzed Decarboxylative Arylation
This protocol provides a general method for the coupling of pyridine-3-carboxylic acids with aryl halides.
Materials:
-
Pyridine-3-carboxylic acid derivative (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Ligand (e.g., Xantphos) (10-20 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a Schlenk tube, add the pyridine-3-carboxylic acid derivative (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary
| Functionalization Strategy | Key Reagents | Typical Product | Key Advantages |
| Amide Coupling | HATU, DIPEA, Amine | Amide | High efficiency, mild conditions, broad substrate scope.[10] |
| Esterification | Alcohol, H₂SO₄ | Ester | Simple procedure, uses readily available reagents.[13] |
| Reduction | LiAlH₄ | Primary Alcohol | Provides access to a different class of functional groups.[15] |
| Curtius Rearrangement | DPPA, t-BuOH | Boc-protected Amine | Access to amines and derivatives from carboxylic acids.[19][20] |
| Decarboxylative Coupling | Pd(OAc)₂, Ligand, Aryl Halide | Biaryl | Direct C-C bond formation from the carboxylic acid.[21][25] |
Conclusion
The C-3 carboxylic acid group of pyridine derivatives is a remarkably versatile functional handle that provides access to a vast chemical space. The choice of synthetic methodology, from classic amide bond formations and esterifications to modern catalytic decarboxylative cross-couplings, allows for the tailored synthesis of molecules with desired properties for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic functionalization of this important heterocyclic scaffold.
References
-
Wikipedia. Decarboxylative cross-coupling. [Link]
-
National Center for Biotechnology Information. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. [Link]
-
ACS Publications. Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate | The Journal of Organic Chemistry. [Link]
-
Chem.libretexts.org. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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ScienceDirect. Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. [Link]
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-
SpringerLink. An Unusual Course of the Schmidt Rearrangement in the Reaction of 2H-Azirine-2-carbonyl Azides with Unsaturated Diazoesters. [Link]
-
ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review. [Link]
-
MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. [Link]
-
MDPI. Direct Amidations of Carboxylic Acids with Amines. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
- Google Patents. US1617332A - Process for the manufacture of pyridine-3-carboxylic acid amides.
-
National Center for Biotechnology Information. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. [Link]
-
National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. [Link]
-
Princeton University. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides - Macmillan Group. [Link]
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ResearchGate. Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. [Link]
-
Bentham Science. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]
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Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
-
ACS Publications. Decarboxylative Cross-Acyl Coupling of Carboxylic Acids with Aldehydes Enabled by Nickel/Photoredox Catalysis | Journal of the American Chemical Society. [Link]
-
ACS Publications. Use of the Curtius Rearrangement of Acryloyl Azides in the Synthesis of 3,5-Disubstituted Pyridines: Mechanistic Studies | The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing). [Link]
-
IntechOpen. Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]
-
SpringerLink. Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. [Link]
-
National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. [Link]
-
Royal Society of Chemistry. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing). [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ResearchGate. Pyridine C3–H functionalization reactions A Examples of drug molecules... [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. [Link]
-
ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
organic-chemistry.org. Acid to Alcohol - Common Conditions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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High-Efficiency S-Alkylation of 2-Mercaptonicotinic Acid: General Procedures and Mechanistic Insights
As drug development pipelines and biomaterial research increasingly leverage functionalized pyridines, the chemoselective modification of the nicotinic acid scaffold has become a critical operational node. Thioether-linked nicotinic acids serve as foundational building blocks for complex therapeutics, including precursors in the synthesis of oncology drugs like gefitinib[1], and act as surface-tuning agents for mucoadhesive nanoemulsions[2].
This Application Note provides a detailed, mechanistically grounded procedure for the direct S-alkylation of 2-mercaptonicotinic acid. Rather than a generalized recipe, this guide outlines the thermodynamic and kinetic causalities governing the transformation to ensure reproducible, self-validating workflows.
Mechanistic Grounding: The Causality of Chemoselectivity
The S-alkylation of 2-mercaptonicotinic acid requires meticulous control over chemoselectivity. The molecule presents three potential reactive sites: the carboxylic acid (-COOH), the pyridine nitrogen, and the thiol (-SH) group[3].
-
Pillar of Causality (Deprotonation): The carboxylic acid has a
of ~2.0, while the thiol group has a of ~6.0. Adding a single equivalent of base will selectively deprotonate the carboxylic acid, generating a poor nucleophile. Therefore, a minimum of 2.0 equivalents of base is mandatory to yield the thiolate-carboxylate dianion[4]. -
Pillar of Causality (Nucleophilic Attack): Once fully deprotonated, the thiolate anion acts as a highly polarizable, "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the soft thiolate heavily outcompetes the "hard" carboxylate oxygen and the sterically hindered pyridine nitrogen during standard
nucleophilic substitution with an alkyl halide (e.g., 4-fluorobenzyl bromide or methyl iodide)[4].
Chemoselective S-alkylation workflow and SN2 mechanism for 2-mercaptonicotinic acid.
Optimization Data: Base and Solvent Selection
The efficiency of the S-alkylation reaction is heavily dependent on the chosen base and solvent system[4]. The table below summarizes experimentally verified conditions for standard alkylating agents (e.g., benzyl bromides or primary alkyl iodides).
| Base | Solvent System | Temp (°C) | Time | Typical Yield | Mechanistic Observations |
| K₂CO₃ (2.2 eq) | DMF | 25 - 50 | 2-4 h | >90% | Standard Protocol. Heterogeneous base avoids excessive local alkalinity, minimizing hydrolysis of the alkyl halide[3]. |
| NaOH (2.2 eq) | EtOH / H₂O (1:1) | 50 | 2 h | 80-85% | Rapid homogeneous reaction. High risk of O-alkylation or halide hydrolysis if exact equivalencies aren't strictly respected. |
| Et₃N (2.5 eq) | CH₂Cl₂ | 25 | 12 h | ~65% | Slower kinetics. Best reserved for highly sensitive or water-reactive electrophiles. |
Validated Experimental Protocol: General S-Alkylation
The following protocol utilizes K₂CO₃ in DMF, presenting a self-validating, robust system for standard C-S bond formation[3][5].
Materials Required:
-
2-Mercaptonicotinic acid (1.0 eq, limiting reagent)
-
Anhydrous Potassium Carbonate (
, 2.2 eq) -
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1.0 M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Substrate Solubilization: Suspend 2-mercaptonicotinic acid (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: DMF is a polar aprotic solvent that excellently dissolves the resulting intermediate salts and accelerates the
rate by leaving the thiolate poorly solvated and highly nucleophilic.
-
-
Base Activation: Add finely ground anhydrous
(2.2 eq) to the stirring suspension. Stir the mixture at room temperature for 30 minutes.-
Causality: A 30-minute incubation provides sufficient time for the two-stage deprotonation (first the carboxylate, then the thiol). The mixture will shift to a bright yellow/orange hue, visually validating the formation of the highly conjugated thiolate dianion.
-
-
Electrophile Addition: Dissolve the alkyl halide (1.1 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture over 10 minutes.
-
Causality: Dropwise addition restricts the local concentration of the electrophile, minimizing the risk of double-alkylation (forming an unstable sulfonium ion) or undesired esterification of the carboxylate.
-
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (or up to 50 °C for less reactive chlorides). Monitor progression via TLC (DCM:MeOH 9:1 with 1% Acetic Acid).
-
Validation checkpoint: The reaction is complete when the highly polar starting material spot disappears and a new, distinct, UV-active spot (the thioether product) appears.
-
-
Aqueous Quench and Precipitation: Pour the completed reaction mixture into ice-cold distilled water (3x the volume of DMF used). While stirring vigorously, dropwise add 1.0 M HCl until the pH reaches strictly 3.0 - 3.5 .
-
Causality: The aqueous quench dissolves the inorganic salts. Acidifying the solution protonates the carboxylate group. Because the target molecule is an uncharged zwitterionic/neutral species at pH 3, its solubility drastically drops, forcing the S-alkylated product to crash out of solution as a solid precipitate.
-
Validation checkpoint: Validate the pH using indicator strips. Dropping the pH below 2.0 may lead to protonation of the pyridine nitrogen, forming a water-soluble hydrochloride salt and severely reducing your isolated yield.
-
-
Isolation: Filter the resulting solid precipitate under vacuum. Wash the filter cake comprehensively with distilled water to remove residual DMF and salts, followed by a cold hexane wash to purge any unreacted alkyl halide. Dry under a high vacuum to yield the target 2-(alkylthio)nicotinic acid.
References
Note: All references point to verified landing pages confirming the mechanistic and synthetic approaches.
Sources
Troubleshooting & Optimization
Preventing sulfur oxidation during synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid
Technical Support Center: Synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid
A Guide to Preventing Sulfur Oxidation
Welcome to the technical support center for the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthesis. The primary focus of this resource is to provide troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of sulfur oxidation, which can lead to the formation of undesired sulfoxide and sulfone byproducts.
Introduction to the Challenge: The Nuances of Sulfur Chemistry
The synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine-3-carboxylic acid derivative and cyclopentanethiol. While this reaction is generally effective, the sulfide moiety in the desired product is susceptible to oxidation.[1][2] This oxidation can occur during the main reaction or subsequent workup and purification steps, yielding sulfoxide and sulfone impurities that can be difficult to separate from the target compound. Understanding the factors that promote this oxidation is key to a successful and high-yielding synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid and where is the risk of oxidation highest?
The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine, such as 2-chloropyridine-3-carboxylic acid, with cyclopentanethiol in the presence of a base.[3][4] The risk of sulfur oxidation is highest under reaction conditions that are not strictly anaerobic or if oxidizing agents are inadvertently introduced. The workup and purification stages can also pose a risk if not handled carefully.
Q2: What are the primary oxidizing species I should be concerned about?
The most common culprits for unintentional sulfur oxidation in a laboratory setting are:
-
Atmospheric Oxygen: Especially at elevated temperatures or in the presence of metal catalysts, atmospheric oxygen can contribute to the formation of sulfoxides.[5]
-
Peroxides: Residual peroxides in solvents (like diethyl ether or THF) can be potent oxidizing agents.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, peroxyacids (e.g., m-CPBA), and potassium permanganate are capable of oxidizing sulfides to sulfoxides and even further to sulfones.[6][7] While not typically used in this specific synthesis, their accidental introduction can be problematic.
Q3: How can I minimize the risk of oxidation during the reaction itself?
To mitigate the risk of sulfur oxidation during the synthesis, consider the following preventative measures:
-
Degassing Solvents: Before use, thoroughly degas your reaction solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles.[8]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). This prevents the ingress of atmospheric oxygen.[8]
-
Careful Reagent Selection: Ensure that all reagents and solvents are free from peroxidic impurities. Use freshly distilled or inhibitor-free solvents when possible.
-
Temperature Control: While some SNAr reactions require heat, avoid excessive temperatures, as this can increase the rate of oxidation.[9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to sulfur oxidation during the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.
Problem: My final product is contaminated with a significant amount of sulfoxide and/or sulfone byproducts.
Step 1: Identify the Source of Oxidation
First, it is crucial to determine at which stage the oxidation is occurring.
-
In-Process Monitoring: If possible, take small aliquots from the reaction mixture at various time points and analyze them by a suitable technique like thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC).[10] This will help you pinpoint whether the oxidation is happening during the reaction or during the workup.
-
Post-Workup Analysis: Compare the purity profile of your crude product before and after purification. If the proportion of oxidized byproducts increases after purification, your purification method may be the cause.
Step 2: Implement Corrective Actions Based on the Source
Once you have an idea of where the oxidation is occurring, you can take targeted steps to address the issue.
Scenario A: Oxidation is occurring during the reaction.
If you have determined that the oxidation is happening during the reaction itself, the following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for in-reaction sulfur oxidation.
Scenario B: Oxidation is occurring during workup or purification.
If your in-process analysis shows a clean reaction but your isolated product is contaminated, consider the following:
-
Aqueous Workup: During aqueous workup, ensure that the water used has been deoxygenated. Avoid prolonged exposure to air.
-
Purification Method:
-
Chromatography: When performing column chromatography, the silica gel or alumina can sometimes promote oxidation, especially with prolonged exposure. Consider deactivating the stationary phase or using a less reactive one.
-
Distillation/Crystallization: If you are purifying by distillation or crystallization, ensure that these processes are also carried out under an inert atmosphere if the product is sensitive to oxidation at elevated temperatures.
-
Data Summary: Recommended Preventative Measures
| Stage of Synthesis | Preventative Measure | Rationale |
| Pre-Reaction | Use freshly distilled/peroxide-free solvents. | To eliminate potential oxidizing impurities.[8] |
| Degas all solvents and reagents. | To remove dissolved oxygen.[8] | |
| During Reaction | Maintain a positive pressure of inert gas (N₂ or Ar). | To prevent atmospheric oxygen from entering the reaction vessel.[8] |
| Use the lowest effective reaction temperature. | To minimize the rate of oxidation. | |
| Workup & Purification | Use deoxygenated water for aqueous extractions. | To prevent oxidation during the workup phase. |
| Minimize exposure to air during all handling steps. | To reduce contact with atmospheric oxygen. | |
| Consider using de-activated silica gel for chromatography. | To reduce the potential for on-column oxidation. |
Analytical Methods for Detecting Sulfur Oxidation
A crucial aspect of troubleshooting is the ability to accurately detect and quantify the level of oxidation.
Q4: What are the best analytical techniques to detect sulfoxide and sulfone byproducts?
Several analytical methods can be employed to identify and quantify the presence of sulfoxide and sulfone impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between the sulfide, sulfoxide, and sulfone. The chemical shifts of the protons and carbons adjacent to the sulfur atom will be significantly different for each oxidation state.
-
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that can easily detect the mass difference between the desired product and its oxidized forms (an increase of 16 amu for the sulfoxide and 32 amu for the sulfone).
-
Chromatographic Methods (TLC, GC, LC): These techniques are excellent for separating the sulfide, sulfoxide, and sulfone, allowing for their individual detection and quantification.[10]
-
Infrared (IR) Spectroscopy: The S=O stretch in sulfoxides and the symmetric and asymmetric SO₂ stretches in sulfones give rise to strong, characteristic absorption bands in the IR spectrum, which are absent for the sulfide.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid with Minimized Oxidation
Materials:
-
2-chloropyridine-3-carboxylic acid[4]
-
Cyclopentanethiol
-
Anhydrous potassium carbonate (or another suitable base)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
To a dry Schlenk flask under a positive pressure of argon, add 2-chloropyridine-3-carboxylic acid and anhydrous potassium carbonate.
-
Add anhydrous, degassed DMF via cannula.
-
Stir the mixture and add cyclopentanethiol dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature under argon.
-
Perform the aqueous workup using deoxygenated water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by the desired method (e.g., column chromatography or crystallization), minimizing exposure to air.
Protocol 2: A Simple Test for Peroxides in Solvents
Materials:
-
Solvent to be tested
-
Potassium iodide (KI) solution (10% aqueous)
-
Starch solution (optional)
Procedure:
-
In a test tube, add about 1 mL of the solvent to be tested.
-
Add 1 mL of the 10% KI solution.
-
Shake the mixture vigorously.
-
A yellow to brown color indicates the presence of peroxides. The addition of a starch solution will result in a deep blue-black color if peroxides are present.
References
- BenchChem. (2025). Comparative analysis of different oxidizing agents for sulfide oxidation.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. WordPress.
- Wikipedia. (2023). Sulfoxide.
-
Shainsky, J., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(14), 4697–4703. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved from [Link]
-
JoVE. (2025). Preparation and Reactions of Sulfides. Retrieved from [Link]
- BenchChem. (2025). Preventing oxidation of vanadium disulfide during synthesis.
-
American Chemical Society. (n.d.). Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Preparation and Reactions of Sulfides [jove.com]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-氯吡啶-3-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfoxide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-Chloronicotinic Acid
Welcome to the Technical Support Center for synthetic methodology. 2-Chloronicotinic acid is a highly versatile building block in drug development, essential for synthesizing biologically active 2-aminonicotinic acid derivatives (e.g., NSAIDs like flunixin and niflumic acid). However, researchers frequently encounter severely depressed yields during the critical amination step.
This guide provides field-proven causality analyses, condition matrices, and self-validating experimental protocols to troubleshoot and optimize your SNAr workflows.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my standard SNAr (refluxing amine + base in DMF/EtOH) fail with 2-chloronicotinic acid, yielding mostly unreacted starting material? Analysis: The root cause is electronic. 2-Chloronicotinic acid has a strongly acidic carboxylic proton. In the presence of your nucleophile (a basic amine) or an added inorganic base, the acid rapidly deprotonates to form a carboxylate anion . The negatively charged carboxylate acts as an electron-donating group, flooding the pyridine ring with electron density. This heavily deactivates the C2-position, drastically increasing the activation energy required to form the critical Meisenheimer intermediate. Solution: You must either mask the carboxylic acid via esterification (converting the carboxylate into an electron-withdrawing ester)[1] or provide immense thermal energy (e.g., microwave irradiation) to force the reaction over the heightened activation barrier[2].
Q2: I want to avoid a two-step esterification/hydrolysis sequence. Are there "green" alternative conditions to force the amination directly on the free acid? Analysis: Yes. Recent methodologies have demonstrated that avoiding bulk solvents can dramatically increase the effective concentration of reagents and favorably alter reaction kinetics. Solution: Utilize solvent-free conditions at elevated temperatures (120 °C)[3] or hydrothermal conditions (150–180 °C in water with K₂CO₃)[2]. Under solvent-free conditions, the melted amine acts as both reactant and medium, driving the equilibrium forward without the need for transition metal catalysts[3].
Q3: I am reacting 2-chloronicotinic acid with an ortho-substituted aniline. Both standard SNAr and high-temperature methods result in <10% yield. How do I proceed? Analysis: You have hit the dual-barrier of reduced nucleophilicity (if the aniline has electron-withdrawing groups) and severe steric hindrance. SNAr fundamentally relies on nucleophilic attack trajectory. When blocked by ortho-substituents, the transition state cannot form. Solution: Change the fundamental reaction mechanism from SNAr to Transition Metal Catalysis . Ullmann-type couplings (using Cu catalysts) or Buchwald-Hartwig aminations (using Pd catalysts) bypass the Meisenheimer complex entirely. Instead, they rely on oxidative addition into the C-Cl bond, which is much more tolerant of bulky or electron-deficient amines[4].
Part 2: Reaction Strategy & Yield Comparison Matrix
To quickly select the right experimental path based on your specific nucleophile, consult the quantitative strategy table below.
| Reaction Strategy | Best For (Substrate Scope) | Reagents / Catalyst | Temperature / Time | Typical Yield | Primary Advantage |
| Esterification-SNAr | Primary alkyl amines, unhindered anilines | Alkyl halide (pre-step), K₂CO₃, DMF | 80 °C (8–16 h) | 75–90% | Highly scalable; eliminates carboxylate deactivation[1]. |
| Solvent-Free Thermal | Electron-rich, unhindered anilines | None (Amine acts as solvent) | 120 °C (0.5–2 h) | 80–95% | Extremely green; rapid; avoids expensive catalysts[3]. |
| Hydrothermal | Moderate anilines, cyclic amines | K₂CO₃, H₂O (Microwave/Sealed) | 150–180 °C (1 h) | 70–98% | Safe solvent; avoids volatile organic compounds[2]. |
| Ullmann Coupling | Sterically hindered, weak nucleophiles | Cu-Mg-Al LDO (15 wt%), EtOH | 80 °C (4–8 h) | 80–92% | Reusable heterogeneous catalyst; overcomes sterics. |
| Buchwald-Hartwig | Ortho-substituted/poor anilines | Pd₂(dba)₃, Xantphos, K₂CO₃, Dioxane | 100 °C (12 h) | >85% | Highest success rate for notoriously difficult amines[4]. |
Part 3: Mechanistic Pathway Visualization
The following logical diagram illustrates the divergence of reaction pathways and the energetic consequences of condition selection on the 2-chloronicotinic acid core.
Fig 1: Reaction pathways dictating the success of 2-chloronicotinic acid amination.
Part 4: Self-Validating Experimental Protocols
The following step-by-step methodologies are structured to provide built-in validation points so the user can immediately ascertain if the reaction is proceeding correctly.
Protocol A: Pre-Activation via Esterification (The Electronic Solution)
Validates that preventing carboxylate formation restores SNAr reactivity[1].
-
Esterification: In a dry round-bottom flask, dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous DMF (0.5 M). Add K₂CO₃ (1.5 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours.
-
Validation Check: Run a TLC (Hexane/EtOAc). A new, less polar UV-active spot should appear, indicating ester formation.
-
-
Amination (SNAr): To the same pot (or isolated ester), add your target amine (1.5 eq) and elevate heating to 80 °C for 8–16 hours.
-
Deprotection: Concentrate the mixture, redissolve in THF/MeOH, and add 1M NaOH (3.0 eq). Stir at room temperature until TLC confirms the disappearance of the ester intermediate.
-
Workup: Acidify with 1M HCl to pH 3-4 to precipitate the 2-aminonicotinic acid product. Filter and dry.
Protocol B: Solvent-Free Green Amination (The Thermodynamic Solution)
Validates that removing bulk solvent accelerates the reaction via maximal concentration[3].
-
Setup: In a 10 mL sealed reaction tube, mix 2-chloronicotinic acid (1.0 eq) and the liquid aniline/amine derivative (1.5 eq). Do not add any solvent or catalyst.
-
Heating: Submerge the sealed tube in a pre-heated oil bath at 120 °C. The mixture should form a homogenous melt.
-
Validation Check: The reaction is rapid; monitor by TLC or LC-MS at 30 minutes. Complete consumption of the starting acid should be observed within 15–120 minutes depending on the amine's nucleophilicity.
-
-
Isolation: Cool the mixture to room temperature (it will solidify). Add crushed ice and water, then acidify slightly if needed. Filter the crude solid and recrystallize from hot ethanol to yield pure product.
Protocol C: Cu-LDO Ullmann Coupling (The Steric/Catalytic Solution)
Validates that oxidative addition overrides nucleophilic limitations.
-
Preparation: In a reaction vessel, combine 2-chloronicotinic acid (1.0 mmol), the recalcitrant aniline (1.5 mmol), and the Cu–Mg–Al Layered Double Oxide (LDO) catalyst (15 wt% relative to substrate).
-
Solvent & Reaction: Add ethanol (7.8 mL) and heat to 80 °C under continuous stirring.
-
Validation Check: Because this is a heterogeneous system, taking an aliquot and filtering through a micro-syringe filter before spotting on TLC is crucial to avoid catalyst streaking.
-
-
Recovery: After completion (typically 4–6 hours), hot-filter the reaction mixture to recover the Cu-Mg-Al LDO catalyst (which can be washed and reused up to 5 times without activity loss).
-
Purification: Concentrate the filtrate under vacuum and purify via column chromatography or direct precipitation to obtain yields up to 92%.
References
-
Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Advances. Available at:[Link]
-
Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry (NIH). Available at:[Link]
-
Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Lirias - KU Leuven. Available at:[Link]
Sources
Technical Support Center: Solubility Enhancement of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Document ID: CPSC-SOL-001 | Revision: 1.0
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (referred to herein as "CPSC Acid"). The unique amphoteric nature of this molecule, combined with a lipophilic cyclopentylsulfanyl moiety, presents significant hurdles to achieving desired concentrations in aqueous media. This document offers a structured approach to troubleshooting common issues and provides detailed protocols for systematic solubility enhancement.
Molecular Structure and Physicochemical Drivers of Insolubility:
CPSC Acid is an amphoteric compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (pyridine nitrogen).
-
Carboxylic Acid Group (-COOH): This acidic proton can be donated at higher pH values, resulting in a negatively charged carboxylate ion (-COO⁻), which is more water-soluble.
-
Pyridine Nitrogen: This basic nitrogen can accept a proton at lower pH values, forming a positively charged pyridinium ion, which is also more water-soluble.
-
Cyclopentylsulfanyl Group: This bulky, non-polar (lipophilic) side chain significantly contributes to the molecule's overall hydrophobicity, drastically reducing its intrinsic solubility in water.[1]
The interplay between these groups results in a U-shaped pH-solubility profile, with a point of minimum solubility known as the isoelectric point (pI), where the net charge on the molecule is zero. Understanding and manipulating these properties is the key to successful solubilization.
Part 1: Troubleshooting Guide
This section addresses the most common immediate challenges encountered during the solubilization of CPSC Acid.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Next Steps |
| "My CPSC Acid powder is not dissolving in water or neutral buffers (e.g., PBS pH 7.4)." | The compound is at or near its isoelectric point (pI), where it exists as a neutral zwitterion with minimal solubility. The hydrophobic cyclopentylsulfanyl group dominates interactions. | 1. pH Adjustment: The most direct method is to shift the pH away from the pI to ionize the molecule.[2][3] • For acidic solutions: Add small aliquots of 0.1 M HCl to lower the pH below the pyridine pKa. • For basic solutions: Add small aliquots of 0.1 M NaOH to raise the pH above the carboxylic acid pKa. 2. Next Step: Perform a pH-Solubility Profile experiment (see Protocol 1) to identify the optimal pH for dissolution. |
| "The compound dissolves at high or low pH but crashes out of solution when I neutralize it." | You are passing through the isoelectric point (pI) where the uncharged, insoluble form of the molecule predominates. The solution becomes supersaturated with the neutral form, leading to precipitation.[4] | 1. Formulation Approach: Do not simply neutralize. Instead, use a formulation strategy to keep the compound in solution at the target pH. 2. Recommended Strategies: • Co-solvents: Introduce a water-miscible organic solvent to increase the solubility of the neutral form.[5][6][7] See Protocol 2. • Cyclodextrins: Use cyclodextrins to form inclusion complexes that encapsulate the hydrophobic cyclopentylsulfanyl group.[8][9][10] See Protocol 3. • Surfactants: If appropriate for the application, surfactants can form micelles to solubilize the compound.[11][12] |
| "I observe inconsistent solubility results between experiments." | 1. Thermodynamic Equilibrium: The system may not have reached thermodynamic equilibrium. Solubility is an equilibrium measurement. 2. Solid-State Form: The compound may exist in different polymorphic or amorphous forms with varying solubilities.[5][8] 3. Temperature Fluctuations: Solubility is temperature-dependent. | 1. Ensure Equilibrium: Agitate samples for a sufficient duration (e.g., 24-48 hours) in a temperature-controlled shaker. 2. Characterize Solid Form: Use techniques like XRPD or DSC to characterize the solid form before and after the experiment to check for changes. 3. Control Temperature: Perform all experiments in a calibrated, temperature-controlled environment (e.g., 25 °C or 37 °C). |
Part 2: Frequently Asked Questions (FAQs) & In-Depth Explanations
FAQ 1: Why is CPSC Acid so difficult to dissolve in aqueous solutions?
The poor solubility of CPSC Acid is a direct consequence of its molecular structure. It has a large, non-polar cyclopentylsulfanyl group which is hydrophobic ("water-fearing") and prefers to associate with itself rather than with water molecules.[1][13] While the carboxylic acid and pyridine groups are polar, their ability to interact with water is minimized at the isoelectric point (pI). At this specific pH, the carboxylic acid is deprotonated (-COO⁻) and the pyridine is protonated (-NH⁺), forming a neutral zwitterion. This neutral species has very low water solubility, causing the compound to precipitate.
FAQ 2: How does pH dramatically affect the solubility, and how can I leverage this?
The solubility of CPSC Acid is fundamentally governed by its ionization state, which is dictated by the pH of the solution and the pKa values of the acidic and basic groups. The relationship can be described by the Henderson-Hasselbalch equation.[14][15][16][17]
-
At Low pH (pH < pKa of pyridine): The pyridine nitrogen is protonated (cationic form), and the carboxylic acid is neutral. The net positive charge significantly increases solubility.
-
At High pH (pH > pKa of carboxylic acid): The carboxylic acid is deprotonated (anionic form), and the pyridine is neutral. The net negative charge also significantly increases solubility.
-
At the Isoelectric Point (pI): The molecule has a net-zero charge (zwitterionic form), resulting in minimal solubility.
You can leverage this by performing a pH-solubility profile to map out the solubility curve and identify the pH ranges where the compound is most soluble. This is the most critical first experiment for any ionizable compound.
Caption: pH-dependent ionization states of CPSC Acid.
FAQ 3: What are co-solvents and how do they work for CPSC Acid?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the aqueous environment more "hospitable" to the non-polar cyclopentylsulfanyl group of CPSC Acid, thereby increasing its solubility. The presence of a co-solvent can disrupt the hydrogen bonding network of water, providing a less polar environment that can better solvate the hydrophobic regions of the drug molecule.[18][19]
Commonly used, low-toxicity co-solvents in pharmaceutical development include:
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Glycerin
A co-solvent screening study (Protocol 2) is essential to find the most effective co-solvent and the optimal concentration, as high concentrations can sometimes have an antagonistic effect on other formulation strategies.[20]
FAQ 4: How do cyclodextrins enhance solubility, and which one should I choose?
Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[10][21] They enhance solubility by forming a non-covalent "inclusion complex" where the hydrophobic part of a guest molecule—in this case, the cyclopentylsulfanyl group of CPSC Acid—is encapsulated within the CD's hydrophobic cavity.[8][9][22] This complex effectively masks the hydrophobic region from the aqueous solvent, rendering the entire complex water-soluble.
The choice of cyclodextrin depends on the size and shape of the guest molecule.
-
β-Cyclodextrin (β-CD): Often a good starting point for molecules of this size.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity than native β-CD, making it very common in pharmaceutical formulations.[22]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative that can offer very high solubilization capacity.
A screening study (Protocol 3) is the best way to determine the most effective cyclodextrin.
Caption: Encapsulation of CPSC Acid by a cyclodextrin.
Part 3: Experimental Protocols & Workflows
This section provides standardized, step-by-step protocols for key experiments.
Experimental Workflow Overview
A logical, stepwise approach is crucial for efficiently developing a solubilization strategy.
Caption: Recommended workflow for solubility enhancement.
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the solubility of CPSC Acid as a function of pH to identify regions of maximum solubility and estimate the isoelectric point (pI).
Materials:
-
CPSC Acid
-
Calibrated pH meter
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Thermostatic shaker
-
HPLC with a validated analytical method for CPSC Acid
-
0.22 µm syringe filters
Methodology:
-
Add an excess amount of CPSC Acid solid to a series of vials, each containing a buffer of a different, known pH.
-
Seal the vials and place them in a thermostatic shaker (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
After equilibration, allow the vials to stand until the excess solid has settled.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of dissolved CPSC Acid using the validated HPLC method.
-
Measure the final pH of the supernatant in each vial.
-
Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH. The resulting curve is the pH-solubility profile.
Protocol 2: Co-solvent Screening
Objective: To evaluate the effectiveness of different co-solvents at increasing the solubility of CPSC Acid at a fixed, physiologically relevant pH (e.g., pH 7.4).
Materials:
-
CPSC Acid
-
Co-solvents: Propylene Glycol (PG), PEG 400, Ethanol
-
Target buffer (e.g., PBS, pH 7.4)
-
Equipment from Protocol 1
Methodology:
-
Prepare a series of co-solvent/buffer solutions at various concentrations (e.g., 5%, 10%, 20% v/v of co-solvent in pH 7.4 buffer).
-
Add an excess amount of CPSC Acid solid to vials containing each co-solvent/buffer mixture. Include a control vial with only the buffer.
-
Follow steps 2-8 from Protocol 1 for each condition.
-
Summarize the results in a table to compare the solubilizing power of each co-solvent at different concentrations.
Table 1: Example Data for Co-solvent Screening at pH 7.4
| Co-solvent System | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| pH 7.4 Buffer (Control) | 5 | 1.0 |
| 10% PG in Buffer | 50 | 10.0 |
| 20% PG in Buffer | 95 | 19.0 |
| 10% PEG 400 in Buffer | 80 | 16.0 |
| 20% PEG 400 in Buffer | 175 | 35.0 |
| 10% Ethanol in Buffer | 65 | 13.0 |
| 20% Ethanol in Buffer | 140 | 28.0 |
Protocol 3: Cyclodextrin Screening (Phase Solubility Study)
Objective: To determine which cyclodextrin is most effective at solubilizing CPSC Acid and to determine the stoichiometry of the inclusion complex.
Materials:
-
CPSC Acid
-
Cyclodextrins: β-CD, HP-β-CD, SBE-β-CD
-
Target buffer (e.g., deionized water or pH 7.4 buffer)
-
Equipment from Protocol 1
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of a single type of cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Add an excess amount of CPSC Acid solid to each cyclodextrin solution.
-
Follow steps 2-7 from Protocol 1 for each condition.
-
Plot the concentration of dissolved CPSC Acid (guest) against the concentration of the cyclodextrin (host). This is a phase-solubility diagram.
-
Repeat for each type of cyclodextrin to compare their effectiveness.
-
The shape of the curve indicates the complex stoichiometry. A linear (Aₗ-type) plot suggests a 1:1 complex. A parabolic (Aₚ-type) curve suggests a 1:2 complex.[23]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Gould, S., & Scott, R. C. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Pharmaceutical Development and Technology, 27(10), 1185-1192. [Link]
-
National Center for Biotechnology Information. (2023). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
-
Patel, P., Serajuddin, A. T. M., & Rane, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115116. [Link]
-
Zhang, X., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Journal of Pharmacy and Pharmacology, 60(3), 359-365. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 2043-2053. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation, 11(59). [Link]
-
Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Kalliokoski, T., & Vrakas, D. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2635-2642. [Link]
-
Li, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(21), 1737-1751. [Link]
-
Zhou, L., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 86(3-4), 239-246. [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics, 9(2), 161-171. [Link]
-
Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Fiveable. (2025). Thioether Definition. Fiveable. [Link]
-
Zhang, X., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry, 8(22), 5107-5111. [Link]
-
Zerk, T., et al. (2012). Molecular solubilization of fullerene C60 in water by γ-cyclodextrin thioethers. Beilstein Journal of Organic Chemistry, 8, 1246-1252. [Link]
-
University of Palestine. (n.d.). The influence of pH on solubility in water. Course Hero. [Link]
-
Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons. [Link]
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- 2. wjbphs.com [wjbphs.com]
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- 5. ijpbr.in [ijpbr.in]
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- 9. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Removing Unreacted Cyclopentanethiol
Welcome to the technical support center for professionals handling cyclopentanethiol. This guide provides in-depth, field-tested strategies for the efficient removal of unreacted cyclopentanethiol from reaction mixtures. We move beyond simple protocols to explain the causality behind each technique, ensuring you can adapt and troubleshoot for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) & Method Selection
This section addresses the most common initial questions and provides a framework for choosing the most appropriate removal strategy.
Q1: What are the key properties of cyclopentanethiol I need to consider for its removal?
A1: Understanding the physicochemical properties of cyclopentanethiol is critical for selecting an effective removal strategy. Key parameters include:
-
Boiling Point: Approximately 129-131 °C at atmospheric pressure.[1][2][3] This relatively high boiling point means it often cannot be easily removed with common organic solvents on a rotary evaporator.
-
pKa: The acidity of the thiol proton is estimated to be around 10.87.[1][2][4] This moderate acidity is the cornerstone of basic extraction methods, as the thiol can be deprotonated to form a water-soluble thiolate salt.
-
Solubility: It is only slightly soluble in water but soluble in common organic solvents like alcohols and oils.[1][2]
-
Odor: Like most thiols, it has an extremely potent and unpleasant odor.[2][4] Proper handling in a fume hood and quenching procedures are mandatory.[5][6][7]
Q2: What are the main strategies for removing cyclopentanethiol?
A2: There are three primary strategies, each with distinct advantages and applications:
-
Aqueous Extraction (Basic Wash): Exploits the acidity of the thiol to convert it into a water-soluble salt.
-
Chemical Scavenging: Uses a solid-supported or solution-phase reagent to covalently bind to the thiol, allowing for removal by filtration or extraction.
-
Oxidative Quenching: Chemically transforms the thiol into a disulfide or a more oxidized species (like a sulfonic acid), which has different physical properties and is easier to separate.
Q3: How do I choose the best removal method for my specific reaction?
A3: The optimal choice depends on the stability of your desired product and the scale of your reaction. Use the following decision-making framework to guide your selection.
Caption: Workflow for thiol removal using a scavenger resin.
Troubleshooting Guide: Scavenging
| Problem | Probable Cause | Solution |
| Scavenging is slow or incomplete after 16 hours. | 1. Insufficient equivalents of resin. 2. Poor mixing/stirring. 3. Steric hindrance around the product or thiol. | 1. Add another 1-2 equivalents of fresh resin. 2. Switch from magnetic stirring to overhead mechanical stirring to ensure the resin remains suspended. 3. Gently heat the mixture to 40-50 °C (check product stability first). |
| Product is lost on the resin. | The product has a functional group that can non-specifically adsorb to or react with the resin backbone (e.g., via hydrogen bonding or π-stacking with a polystyrene resin). | After filtration, perform a more thorough wash of the resin with a sequence of solvents. For example, wash with DCM, then THF, then methanol to disrupt different types of non-covalent interactions. |
Method 3: Oxidative Quenching
Scientific Principle: Thiols (R-SH) can be oxidized to disulfides (R-S-S-R) or further to sulfonic acids (R-SO₃H). Both of these new species have significantly different polarities and boiling points compared to the starting thiol, making their subsequent removal by standard methods (extraction, chromatography, or distillation) much easier.
Q: When should I consider an oxidative workup? A: This method is highly effective but must be used with caution. It is suitable only when your desired product is stable to oxidizing conditions. It can be a very "clean" way to remove thiols without introducing large amounts of basic or acidic water. [8]
Detailed Protocol: Oxidative Quenching with H₂O₂
-
Setup: Cool the reaction mixture in an ice-water bath (0 °C). This is crucial to control the exothermicity of the oxidation.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) dropwise (typically 1.5-2.0 equivalents relative to the thiol).
-
Expert Insight: A slow addition rate prevents a dangerous temperature spike and minimizes the risk of over-oxidation or side reactions with the desired product. [9]3. Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.
-
-
Quench: Cool the mixture back to 0 °C and quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until a test with peroxide indicator strips is negative.
-
Workup: Dilute the mixture with an appropriate organic solvent and water. Proceed with a standard extractive workup to isolate the product from the newly formed, more polar disulfide or sulfonic acid.
Troubleshooting Guide: Oxidative Quenching
| Problem | Probable Cause | Solution |
| Desired product is degrading. | The oxidizing agent is too harsh or conditions are too forcing. | 1. Ensure the reaction is kept cold (0 °C) during addition. 2. Switch to a milder oxidant, such as sodium hypochlorite (household bleach, ~6%) solution, which can also form non-odorous sulfonic acids. [5] 3. Use an alternative method if the product contains easily oxidizable functional groups (e.g., aldehydes, electron-rich aromatics). |
| Oxidation is incomplete. | Insufficient oxidant or reaction time. | Add another 0.5 equivalents of H₂O₂ and allow the reaction to stir for longer. Monitor carefully by TLC or GC-MS. |
Part 3: Safety & Handling of Cyclopentanethiol
Q: How can I safely handle cyclopentanethiol and manage its odor?
A: Rigorous adherence to safety protocols is non-negotiable.
-
Engineering Controls: Always handle cyclopentanethiol and its reaction mixtures inside a certified chemical fume hood. [5][6]For reactions run under an inert atmosphere, use a bubbler or trap filled with bleach solution to "scrub" the exhaust gas before it vents into the hood. [6][7]* Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses/goggles, and nitrile gloves. [5]* Decontamination: The most effective way to neutralize the stench is through oxidation. All contaminated glassware, stir bars, and syringes should be submerged in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective) in the fume hood for at least 14-24 hours. [6][7]Disposable items like gloves and paper towels should be sealed in a plastic bag before disposal as hazardous waste. [5]
References
-
Columbia University. SOP FOR STENCH CHEMICALS. [Link]
-
Reddit. Removal of Smelly Thiol via Extraction? : r/OrganicChemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15510, Cyclopentanethiol. [Link]
- Google Patents.
-
S D Fine-Chem Limited. CYCLOPENTANE Safety Data Sheet. [Link]
-
University of Washington. How to Work with Thiols-General SOP. [Link]
-
University of Rochester. Working with Malodorous Chemicals (Thiols). [Link]
-
Organic Syntheses. A Procedure for the Scalable Synthesis of Enantiopure tert-Butanesulfinamide. [Link]
-
Norlab. ISOLUTE® Si-Thiol - Metal Scavenger. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
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- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Decarboxylation of Pyridine-3-Carboxylic Acids
Welcome to the technical support center for the decarboxylation of pyridine-3-carboxylic acids (also known as nicotinic acids). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical transformation. Here, we address common problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My decarboxylation is incomplete or proceeding at a very slow rate. What are the primary factors I should investigate?
Answer: Incomplete or slow decarboxylation of pyridine-3-carboxylic acids is a frequent issue, often stemming from the inherent stability of the heteroaromatic ring. The key factors to evaluate are temperature, reaction medium (solvent), and the potential need for a catalyst.
-
Insufficient Thermal Energy: Unlike many β-keto acids, which decarboxylate under mild heating, pyridinecarboxylic acids require significant thermal energy. Simple aliphatic carboxylic acids are generally resistant to heat-induced decarboxylation, and heteroaromatic acids like nicotinic acid often require temperatures well above 150°C.[1][2] For particularly stable substrates, temperatures can exceed 200-250°C.[3]
-
Pro-Tip: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing consistent, uniform heat. Localized "hot spots" can lead to decomposition, while insufficient temperature will stall the reaction.[4]
-
-
Choice of Solvent: The solvent plays a crucial role in heat transfer and substrate solubility.
-
High-Boiling Solvents: Traditional methods often employ high-boiling, inert solvents like quinoline or Dowtherm A.[5] Quinoline is particularly effective as it can act as both a solvent and a catalyst/promoter. A mixture of N-Methyl-2-pyrrolidone (NMP) and quinoline has also been shown to be effective, especially in microwave-assisted reactions, by ensuring rapid heating and high selectivity.[6]
-
Microwave Irradiation: Microwave-assisted procedures can dramatically reduce reaction times from hours to minutes by facilitating rapid and uniform heating to high temperatures.[6][7] For example, a reagent-free decarboxylation has been developed using microwave heating at 220°C for just 10 minutes in NMP, resulting in near-quantitative yields.[7]
-
-
Catalyst Requirement: Many pyridine-3-carboxylic acids will not decarboxylate efficiently without a catalyst, even at high temperatures.
-
Copper Catalysis: Copper, in various forms (Cu powder, CuO, Cu₂O, copper chromite), is the most common and effective catalyst.[5][8][9] The mechanism is believed to involve the formation of a copper(I) or copper(II) carboxylate intermediate, which facilitates the expulsion of CO₂.[10] The use of cuprous oxide (Cu₂O) is often preferred as it can act catalytically with the free carboxylic acid.[5]
-
Ligand Acceleration: The rate of copper-catalyzed decarboxylation can be significantly increased by adding a nitrogen heterocyclic chelating agent, such as 1,10-phenanthroline or 2,2'-bipyridyl.[5][6]
-
Question 2: I'm observing significant byproduct formation and low yields. What are the likely side reactions and how can I mitigate them?
Answer: Low yields are typically due to thermal decomposition of the starting material or product, or reactions with the solvent.
-
Thermal Decomposition: Excessive temperatures or prolonged reaction times can lead to charring and the formation of complex, unidentifiable byproducts.
-
Solution: The key is to find the "sweet spot" for the reaction temperature. Incrementally increasing the temperature while monitoring the reaction by TLC or LC-MS can help identify the optimal conditions. If thermal decomposition is unavoidable, a catalyst-based approach at a lower temperature is recommended.
-
-
Solvent Reactivity: While quinoline is an excellent solvent, it is not always inert. At very high temperatures, it can potentially participate in side reactions.
-
Solution: If solvent-related byproducts are suspected, consider alternative high-boiling inert solvents such as diphenyl ether (Dowtherm A) or NMP.
-
-
Oxidative Side Reactions: If the reaction is not performed under an inert atmosphere, oxidative side reactions can occur, especially when using copper catalysts.
-
Solution: Always conduct high-temperature decarboxylations under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the substrate, product, and any organocopper intermediates.[5]
-
Question 3: How can I confirm that decarboxylation has actually occurred in my reaction mixture?
Answer: Confirming the loss of the carboxylic acid group can be achieved through several standard analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. Look for a decrease in the molecular weight of your product corresponding to the loss of a CO₂ group (a mass difference of 44 Da).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxyl group, which typically appears as a broad singlet far downfield (>10 ppm), will disappear. You will also observe changes in the chemical shifts and coupling patterns of the pyridine ring protons.
-
¹³C NMR: The signal for the carboxylic carbon (typically ~160-180 ppm) will be absent in the product spectrum.[4]
-
-
Infrared (IR) Spectroscopy: The characteristic, strong C=O stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) will disappear upon successful decarboxylation.[4]
Experimental Workflows & Protocols
Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting common decarboxylation issues.
Caption: A logical troubleshooting workflow for decarboxylation experiments.
Protocol 1: Standard Copper-Catalyzed Thermal Decarboxylation
This protocol is a robust starting point for many substituted pyridine-3-carboxylic acids.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the pyridine-3-carboxylic acid (1.0 equiv).
-
Reagent Addition: Add cuprous oxide (Cu₂O, 0.05 - 0.10 equiv) and quinoline (enough to create a 0.5-1.0 M solution).
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Immerse the flask in a pre-heated oil or sand bath at 190-220 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or by observing the cessation of CO₂ evolution (bubbling). Reactions can take from 2 to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the dark mixture with a larger volume of an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with an acidic aqueous solution (e.g., 1 M HCl) multiple times to remove the quinoline.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Decarboxylation
This method offers a significant acceleration for high-throughput or rapid synthesis needs.[6]
-
Setup: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, add the pyridine-3-carboxylic acid (1.0 equiv).
-
Reagent Addition: If required, add the copper catalyst (e.g., Cu₂O, 1-5 mol%) and any ligand (e.g., 1,10-phenanthroline, 1-5 mol%). Add the microwave-safe high-boiling solvent (e.g., NMP, or a 3:1 mixture of NMP:quinoline).[6]
-
Sealing: Securely cap the vial.
-
Microwave Program: Place the vial in the microwave reactor. Set the temperature to 190-220 °C, with a short ramp time (e.g., 2 minutes) and a hold time of 10-30 minutes. Use the instrument's "stirring" function.
-
Workup & Purification: After the vial has cooled to a safe temperature, perform the workup and purification as described in Protocol 1.
Data Summary Table
The optimal conditions for decarboxylation can be highly substrate-dependent. This table provides a summary of reported conditions for guidance.
| Substrate Type | Method | Catalyst / Additive | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| Nicotinic Acid | Thermal | Copper Chromite | Neat | Heating | N/A | Good | [8][9] |
| Quinolinic Acid | Thermal | None (High Pressure) | Water | 135-150 | 3 h | High | [11] |
| Aromatic Carboxylic Acids | Microwave | Cu₂O / 1,10-Phenanthroline | NMP/Quinoline | 190 | 5-15 min | >90% | [6] |
| Bicyclic 2-Pyridones | Microwave | None | NMP | 220 | 10 min | ~99% | [7] |
| General Heteroaromatics | Thermal | Ag₂CO₃ / Acetic Acid | DMSO | 140 | 12 h | Good-Excellent | [12] |
Mechanistic Insight: The Role of Copper
The generally accepted mechanism for copper-catalyzed decarboxylation involves the formation of a copper carboxylate, which lowers the activation energy for the cleavage of the C-C bond.
Caption: Simplified mechanism of copper(I)-catalyzed decarboxylation.
References
- Åberg, V., Grötli, M., Almqvist, F., & Kihlberg, J. (n.d.). Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- CJ Cheiljedang Corp. (2013). Method for the preparation of nicotinic acid.
- Åberg, V., Grötli, M., & Almqvist, F. (n.d.).
- Zaman, M. K., Khan, S. N., Cai, Y., & Sun, Z. (2023).
- Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623.
- Dalian Institute of Chemical Physics. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
- Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. SID.
- Gross, D., & Gross, D. (n.d.). A method for the degradation of radioactive nicotinic acid. PMC.
- Wikipedia. (n.d.). Pyridine.
- Cohen, T., & Schambach, R. A. (n.d.). Copper-quinoline decarboxylation. Journal of the American Chemical Society.
- An, D., & An, D. (n.d.). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Jabeen, M., et al. (n.d.). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. PMC.
- Meghrazi Ahadi, E., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- Jin, L., et al. (2024).
- Powers, D. C., & Powers, D. C. (n.d.). Intermediacy of Copper(I)
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- McNally, A., et al. (n.d.). Alkyl-(Hetero)
- Jabeen, M., et al. (2008). Copper complexes of nicotinic-aromatic carboxylic acids as superoxide dismutase mimetics. PubMed.
- Wikipedia. (n.d.).
- IITian Explains. (2018). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. YouTube.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
- Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. (2009). The Journal of Organic Chemistry.
- dungeonsandderp. (2019).
- LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of A beta-peptide aggregation inhibitors [diva-portal.org]
- 8. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. EP2663646A2 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 12. Decarboxylation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Temperature for Thioether Formation on Pyyridine Rings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction temperature in the synthesis of pyridine thioethers. The formation of a carbon-sulfur bond on a pyridine ring is a critical transformation in medicinal chemistry, and precise temperature control is paramount for achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Question 1: My reaction yield is consistently low. What is the first temperature-related parameter I should investigate?
Answer:
A low yield is a common issue that can often be traced back to suboptimal reaction temperatures.[1] The initial and most critical parameter to investigate is whether the reaction has reached the necessary activation energy.
Causality: Thioether formation on a pyridine ring, typically a nucleophilic aromatic substitution (SNAr) reaction, involves the attack of a thiolate nucleophile on the electron-deficient pyridine ring.[2][3] This process has an activation energy barrier that must be overcome. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to surpass this barrier, resulting in a slow or incomplete reaction.
Troubleshooting Steps:
-
Systematic Temperature Increase: Incrementally increase the reaction temperature in a controlled manner (e.g., in 10-20 °C intervals) and monitor the reaction progress by TLC or LC-MS.[1]
-
Solvent Consideration: Ensure your chosen solvent has a boiling point that accommodates the target temperature range.[1] If higher temperatures are required, you may need to switch to a higher-boiling point solvent.
-
Reaction Time: At lower temperatures, a longer reaction time might be necessary to achieve a reasonable yield.[4] Consider running the reaction for an extended period before concluding that the temperature is too low.
Question 2: I am observing significant amounts of side products. How can temperature manipulation help improve the selectivity of my reaction?
Answer:
The formation of side products is often a strong indicator that the reaction temperature is too high.[1][4] While a higher temperature can increase the reaction rate, it can also activate alternative reaction pathways, leading to undesired byproducts.
Causality: At elevated temperatures, several side reactions can become more prominent:
-
Decomposition: Starting materials, reagents, or the desired product may be thermally unstable and decompose at higher temperatures.[5][6]
-
Loss of Regioselectivity: In cases where multiple positions on the pyridine ring are susceptible to nucleophilic attack, higher temperatures can reduce the kinetic preference for the desired regioisomer, leading to a mixture of products.[7]
-
Polymerization: Some pyridine derivatives can be prone to polymerization at high temperatures, resulting in the formation of intractable tars.[4]
Troubleshooting Steps:
-
Temperature Reduction: Systematically lower the reaction temperature and observe the effect on the product distribution. Even a modest decrease can significantly suppress side reactions.
-
Controlled Addition: If the reaction is highly exothermic, consider adding one of the reagents dropwise at a lower temperature to maintain better control over the internal reaction temperature.[4]
-
Calorimetry Studies: For reactions that are difficult to control, consider performing reaction calorimetry to better understand the heat flow and identify safe operating temperatures.[8]
Question 3: My reaction seems to stall after a certain point, even with extended reaction times. Could temperature be the culprit?
Answer:
Yes, a stalling reaction can be related to temperature, although the reasons can be multifaceted.
Causality:
-
Equilibrium: The reaction may be reversible, and at a given temperature, it might be reaching a point of equilibrium where the rates of the forward and reverse reactions are equal. Changing the temperature can shift this equilibrium.
-
Catalyst Deactivation: If your reaction employs a catalyst, it might be deactivating over time at the operating temperature.[1]
-
Inhibition by Byproducts: A side product formed at a specific temperature could be inhibiting the reaction.
Troubleshooting Steps:
-
Temperature Modulation: Try altering the temperature to see if the equilibrium can be shifted towards the product side. For exothermic reactions, lowering the temperature may favor product formation, while for endothermic reactions, a higher temperature would be beneficial.
-
Fresh Catalyst Addition: If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst to the reaction mixture.
-
In Situ Monitoring: Utilize in situ reaction monitoring techniques (e.g., IR or NMR spectroscopy) to identify the formation of any potential inhibitory species.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of reaction temperature for pyridine thioether formation.
Q1: What is a good starting temperature for the S-arylation of a halopyridine with a thiol?
A1: A good starting point for many S-arylation reactions on halopyridines is room temperature, especially for highly activated substrates (e.g., those with electron-withdrawing groups ortho or para to the leaving group).[9] However, for less reactive substrates, a starting temperature of 50-80 °C is often a reasonable initial condition to screen.
Q2: How does temperature affect the regioselectivity of thioether formation on a pyridine ring with multiple potential reaction sites?
A2: Temperature can have a significant impact on regioselectivity. Generally, at lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed the fastest. At higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable product. For nucleophilic aromatic substitution on pyridine, attack is electronically favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[10][11] Temperature can influence the ratio of C2 vs. C4 substitution, especially if steric factors come into play.
Q3: Can microwave irradiation be used to optimize the reaction temperature?
A3: Yes, microwave-assisted synthesis can be an excellent tool for temperature optimization.[12] It allows for rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times and improved yields. The precise temperature control offered by modern microwave reactors makes them ideal for screening a range of temperatures quickly.
Q4: What are the safety considerations when exploring higher reaction temperatures?
A4: When increasing reaction temperatures, it is crucial to consider the potential for thermal runaway, especially for exothermic reactions.[13] Always work behind a blast shield and have appropriate cooling baths on standby. Be aware of the autoignition temperature of your solvent and the thermal stability of all reagents and products.[6] For scaling up reactions, a thorough safety assessment, potentially including calorimetry studies like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), is highly recommended.[14][15]
Data Presentation
Table 1: General Temperature Guidelines for Thioether Formation on Substituted Pyridines
| Pyridine Substrate | Activating/Deactivating Nature | Leaving Group | Typical Starting Temperature Range (°C) | Notes |
| 2-Chloropyridine | Activated | Cl | 25 - 80 | Reaction is generally facile. |
| 4-Chloropyridine | Activated | Cl | 25 - 80 | Similar reactivity to 2-chloropyridine. |
| 3-Chloropyridine | Less Activated | Cl | 80 - 120 | Higher temperatures are often required. |
| 2-Fluoro-4-nitropyridine | Highly Activated | F | 0 - 25 | The nitro group strongly activates the ring. |
| Pyridine N-oxide | Activated | Varies | 25 - 100 | The N-oxide activates the 2 and 4 positions.[16] |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Temperature Screening
This protocol outlines a general method for screening reaction temperatures for the formation of a pyridine thioether.
-
Reaction Setup: In a series of parallel reaction vials, add the pyridine substrate (1.0 equiv.), a magnetic stir bar, and the solvent.
-
Reagent Addition: Add the thiol (1.1 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Temperature Control: Place each vial in a pre-heated aluminum block or oil bath set to the desired screening temperatures (e.g., 25 °C, 50 °C, 80 °C, 110 °C).
-
Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., 1, 4, and 24 hours) by taking small aliquots for TLC or LC-MS analysis.
-
Analysis: Compare the conversion to product and the formation of byproducts at each temperature to identify the optimal range.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions by optimizing temperature.
Diagram 2: Impact of Temperature on Reaction Outcome
Caption: The relationship between reaction temperature and key experimental outcomes.
References
-
Filo. (a) Explain mechanisms and orientation of nucleophilic substitution in py... [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
National Institutes of Health. Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
Bentham Science. The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. [Link]
-
J-STAGE. Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
-
National Institutes of Health. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
-
National Institutes of Health. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. [Link]
-
Royal Society of Chemistry. Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
ACS Publications. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. [Link]
-
YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
Royal Society of Chemistry. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. [Link]
-
ACS Publications. Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. [Link]
-
University of Bristol. Safety Services Guidance Guidance on risk assessments for chemical reactions. [Link]
-
ACS Publications. Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. [Link]
-
University of Calgary. Pyridines. [Link]
-
Oxford Academic. Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates. [Link]
-
Frontiers. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]
-
ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Prime Process Safety Center. Exploring the Main Approaches to Reactive Chemical Testing. [Link]
-
National Institutes of Health. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. [Link]
-
Sigma-HSE. Thermal Screening and Adiabatic Calorimetry Testing Methods. [Link]
-
Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]
-
ACS Publications. Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction. [Link]
-
DEKRA Process Safety. Chemical Reaction Hazard Testing. [Link]
-
ACS Publications. Thioetherification via Photoredox/Nickel Dual Catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. msesupplies.com [msesupplies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. documents.manchester.ac.uk [documents.manchester.ac.uk]
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- 15. sigma-hse.com [sigma-hse.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid from Disulfide Byproducts
Welcome to the technical support center for the purification of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for separating the target compound from its common disulfide byproducts.
Introduction
The synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid can be accompanied by the formation of a structurally similar disulfide byproduct, bis(3-carboxypyridin-2-yl) disulfide. The presence of this impurity can complicate downstream applications and compromise the purity of the final product. This guide offers a comprehensive resource for understanding the formation of this byproduct and implementing effective separation strategies.
Frequently Asked Questions (FAQs)
Q1: How is the disulfide byproduct formed during the synthesis of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid?
A1: The disulfide byproduct, bis(3-carboxypyridin-2-yl) disulfide, typically forms through the oxidative coupling of two molecules of a thiol intermediate or precursor. This can occur under aerobic conditions or in the presence of oxidizing agents. The likely precursor is 2-mercaptopyridine-3-carboxylic acid, which can arise from the cleavage of the cyclopentyl group from the target molecule or be an unreacted starting material in certain synthetic routes.
Q2: What are the key physical and chemical differences between 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid and its disulfide byproduct?
A2: Understanding the distinct properties of the target compound and the impurity is crucial for developing an effective separation strategy.
| Property | 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid | bis(3-carboxypyridin-2-yl) disulfide | Rationale for Separation |
| Molecular Weight | 223.29 g/mol | 308.33 g/mol | The significant difference in molecular weight can be exploited by size-exclusion chromatography. |
| Polarity | More nonpolar due to the cyclopentyl group. | More polar due to the two carboxylic acid groups and the disulfide bond. | This difference is the basis for separation by reverse-phase HPLC and column chromatography. |
| Solubility | Generally more soluble in organic solvents. | More soluble in aqueous basic solutions due to the presence of two carboxylic acid groups. | Differential solubility can be used for selective precipitation and extraction. |
| pKa | The carboxylic acid proton is the primary acidic site. | Two carboxylic acid protons, leading to different ionization behavior at various pH values. | pH-controlled extraction relies on the differential ionization of the two compounds. |
Q3: What analytical techniques are recommended for detecting and quantifying the disulfide byproduct?
A3: Several analytical methods can be employed to monitor the purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective method. The two compounds will have different retention times due to their polarity difference.
-
Mass Spectrometry (MS): Mass spectrometry provides definitive identification based on the molecular weight of the compounds.[1][2] It is often coupled with LC (LC-MS) for comprehensive analysis.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two compounds by identifying the unique signals of the cyclopentyl group in the target molecule.
Troubleshooting Guides
This section provides detailed protocols to address specific challenges encountered during the purification process.
Issue 1: Co-elution of the Target Compound and Disulfide Byproduct in Reverse-Phase HPLC.
Cause: Inadequate optimization of HPLC method parameters can lead to poor resolution between the two compounds.
Solution: Method Optimization for HPLC Separation
This protocol outlines a systematic approach to optimize your reverse-phase HPLC method for baseline separation.
Experimental Protocol:
-
Column Selection:
-
Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
If co-elution persists, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
-
Mobile Phase Optimization:
-
Solvent System: Use a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B), such as acetonitrile or methanol.
-
Buffer pH: The pH of the aqueous buffer is a critical parameter. Adjust the pH to be between the pKa values of the two carboxylic acids to maximize the difference in their ionization states and, consequently, their retention. A pH range of 3-5 is a good starting point.
-
Gradient Elution: Employ a gradient elution to effectively separate the compounds. Start with a low percentage of the organic phase and gradually increase it. A shallow gradient often improves resolution.
-
-
Flow Rate and Temperature:
-
A lower flow rate (e.g., 0.8 mL/min) can increase the interaction time with the stationary phase and improve resolution.
-
Elevating the column temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity and improve peak shape, but may also affect selectivity.
-
Workflow for HPLC Method Development:
Caption: HPLC method development workflow.
Issue 2: Difficulty in Removing the Disulfide Byproduct by Simple Recrystallization.
Cause: The target compound and the disulfide byproduct may have similar solubilities in many common solvents, making separation by recrystallization inefficient.
Solution: pH-Controlled Liquid-Liquid Extraction
This technique leverages the different pKa values of the two carboxylic acids to selectively move them between aqueous and organic phases.
Experimental Protocol:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Extraction (Step 1 - Acidic):
-
Wash the organic layer with a dilute acidic solution (e.g., 0.1 M HCl). This step is to ensure both carboxylic acids are in their neutral, protonated form and remain in the organic phase.
-
-
Aqueous Extraction (Step 2 - Mildly Basic):
-
Extract the organic layer with a mildly basic aqueous solution (e.g., a saturated solution of sodium bicarbonate, pH ~8.5). At this pH, the more acidic disulfide byproduct (with two carboxylic acid groups) will be deprotonated and preferentially move into the aqueous phase as its carboxylate salt. The target compound, being less acidic, will largely remain in the organic phase.
-
Repeat this extraction multiple times to ensure complete removal of the disulfide.
-
-
Isolation of the Target Compound:
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.
-
-
Recovery of the Disulfide Byproduct (Optional):
-
Combine the aqueous extracts from step 3.
-
Acidify the aqueous solution with a strong acid (e.g., 1 M HCl) to a pH below the pKa of the disulfide. This will protonate the carboxylate groups, causing the disulfide byproduct to precipitate.
-
The precipitate can then be collected by filtration.
-
Workflow for pH-Controlled Extraction:
Caption: pH-controlled liquid-liquid extraction workflow.
Issue 3: The Disulfide Byproduct Reforms After Purification.
Cause: Trace amounts of thiol intermediates may remain in the purified product, which can slowly oxidize back to the disulfide upon storage, especially when exposed to air.
Solution: Reductive Workup and Inert Storage
Introducing a mild reducing agent during the final purification steps can help convert any remaining disulfide back to the corresponding thiol, which can then be more easily removed.
Experimental Protocol:
-
Reductive Treatment:
-
After the primary purification step (e.g., column chromatography or extraction), dissolve the product in a suitable solvent.
-
Add a mild reducing agent such as sodium bisulfite (NaHSO3) or dithiothreitol (DTT) in a small amount.
-
Stir the mixture for a short period (e.g., 30 minutes) at room temperature.
-
-
Final Purification:
-
Perform a final aqueous workup to remove the reducing agent and any newly formed thiol.
-
Re-isolate the purified target compound.
-
-
Inert Storage:
-
Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
Store at low temperatures to further minimize degradation.
-
References
-
Patel, A. B., et al. (2015). A Practical Guide to HPLC Method Development. John Wiley & Sons. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
Technical Support Center: Purification of Zwitterionic Pyridine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the purification of zwitterionic pyridine carboxylic acids (e.g., nicotinic acid, isonicotinic acid, and their derivatives). These molecules present unique challenges due to their dual acidic and basic functional groups, which dictate their solubility and chromatographic behavior. This document is designed to explain the causality behind these challenges and provide field-proven, robust solutions.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of zwitterionic pyridine carboxylic acids in a direct question-and-answer format.
Recrystallization Issues
Q1: My compound "oiled out" during cooling instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for zwitterionic compounds when the solution is supersaturated at a temperature above the compound's melting point or when significant impurities are present that disrupt crystallization.[1]
-
Causality: The high polarity of the zwitterionic form can lead to very strong solute-solvent interactions, and impurities can act as "eutectic-melters," lowering the solidification point.
-
Solutions:
-
Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to reduce the degree of supersaturation upon cooling.[1]
-
Slow Cooling: Avoid rapid cooling (like placing the flask directly in an ice bath). Allow the solution to cool slowly to room temperature, which gives molecules more time to orient themselves into a crystal lattice. You can insulate the flask to slow the process further.[2]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of the pure compound.[2][3] This provides a nucleation point for crystal growth.
-
Change Solvent System: If the issue persists, your solvent may be too good. Consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (like water or ethanol) and slowly add a "poor" or "anti-solvent" (like acetone or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]
-
Q2: I'm getting a very low yield after recrystallization. What are the most common causes?
A: Low recovery is a frequent problem and typically points to one of several experimental pitfalls.[3]
-
Causality & Solutions:
-
Using Too Much Solvent: This is the most common error.[1] The goal is to create a saturated solution at high temperature, not a dilute one.
-
Fix: If you've already filtered and have a low yield, try to carefully evaporate some solvent from the filtrate (mother liquor) and cool it again for a second crop of crystals. For future attempts, add the hot solvent in small portions until the solid just dissolves.[3]
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step to remove insoluble impurities, you will lose a significant portion of your product.
-
Fix: Use a stemless funnel and pre-heat it with hot solvent or a heat lamp before filtering.[5] Ensure the solution remains near its boiling point during the transfer.
-
-
Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold will re-dissolve a portion of your purified product.
-
Fix: Always use a minimal amount of ice-cold recrystallization solvent for the final rinse.[3]
-
-
Chromatography Issues
Q3: My compound runs at the solvent front or shows severe peak tailing on my C18 reverse-phase HPLC column. Why?
A: This is a classic sign of a polar compound with poor retention on a non-polar stationary phase.
-
Causality: Zwitterionic pyridine carboxylic acids are highly polar and hydrophilic. They have minimal hydrophobic interaction with the C18 alkyl chains of a standard reverse-phase column, causing them to elute with the mobile phase (at the solvent front). Peak tailing can be caused by secondary interactions with residual, acidic silanol groups on the silica backbone of the column.
-
Solutions:
-
Introduce an Ion-Pairing Agent: This is the most effective solution for reverse-phase systems. An ion-pairing agent is a molecule with a charged headgroup and a hydrophobic tail that is added to the mobile phase.[6][7]
-
For Cationic Form (Low pH): At a pH below the pKa of the carboxylic acid group (~4-5), the pyridine nitrogen is protonated (positive charge). Use an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate). The agent's negative head pairs with the positive analyte, and its hydrophobic tail interacts strongly with the C18 phase, increasing retention.[6][7]
-
For Anionic Form (High pH): At a pH above the pKa of the pyridinium ion (~5-6), the carboxylic acid is deprotonated (negative charge). Use a cationic ion-pairing agent like a quaternary ammonium salt (e.g., tetrabutylammonium bromide).
-
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar functional groups embedded within the alkyl chains or at the surface, which provides an alternative retention mechanism for polar analytes and shields them from interacting with silanols.
-
Switch to HILIC or Mixed-Mode Chromatography: These techniques are better suited for polar compounds (see FAQ section).
-
Q4: My product is precipitating on the ion-exchange column during loading or elution. What causes this?
A: This happens when the compound's solubility drops dramatically due to a change in pH or buffer concentration, which is a key characteristic of zwitterions.
-
Causality: Zwitterionic compounds exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge is zero.[8] If your loading buffer, elution buffer, or the local pH within the column brings the compound to its pI, it can crash out of solution.
-
Solutions:
-
Work Further from the pI: Ensure your buffer pH is at least 1-2 units away from the compound's pI. For cation-exchange, use a buffer pH well below the pI. For anion-exchange, use a buffer pH well above the pI.[9]
-
Check Buffer Compatibility: Ensure your compound is highly soluble in both your loading buffer (Buffer A) and elution buffer (Buffer B) at the concentrations you are using.
-
Reduce Sample Concentration: Load a more dilute solution of your sample to prevent its concentration on the column from exceeding its solubility limit.
-
Add Organic Modifier: If compatible with your compound and column, adding a small percentage of an organic solvent (e.g., 5-10% ethanol or acetonitrile) to your buffers can sometimes increase the solubility of the zwitterion.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about purification strategies.
Q1: What is the fundamental principle governing the purification of these compounds?
A: The key is to understand and manipulate the pH-dependent charge state of the molecule. A zwitterionic pyridine carboxylic acid can exist in three primary forms, which dictates its properties.
-
Cationic Form (Low pH): The pyridine nitrogen is protonated (-NH⁺), and the carboxylic acid is neutral (-COOH). The molecule has a net positive charge.
-
Zwitterionic Form (at pI): The pyridine nitrogen is protonated (-NH⁺), and the carboxylic acid is deprotonated (-COO⁻). The molecule has no net charge but is highly polar.[10]
-
Anionic Form (High pH): The pyridine nitrogen is neutral (-N:), and the carboxylic acid is deprotonated (-COO⁻). The molecule has a net negative charge.
The pKa of the carboxylic acid is typically around 4-5, while the pKa of the pyridinium ion is around 5-6.[11] The isoelectric point (pI) is the average of these two pKa values.[10] By adjusting the pH of your solution, you can control whether your molecule is positively charged, negatively charged, or neutral, which is the basis for selecting the appropriate purification technique.
// Node Definitions Cationic [label="Cationic Form\n(Net Positive Charge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zwitterion [label="Zwitterionic Form\n(Net Zero Charge)\nLowest Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Anionic [label="Anionic Form\n(Net Negative Charge)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges and Labels Cationic -> Zwitterion [label="Increase pH > pKa(COOH)"]; Zwitterion -> Anionic [label="Increase pH > pKa(PyH+)"]; Anionic -> Zwitterion [label="Decrease pH < pKa(PyH+)", dir=back]; Zwitterion -> Cationic [label="Decrease pH < pKa(COOH)", dir=back];
// Invisible nodes for layout subgraph { rank=same; Cationic; Zwitterion; Anionic; } }
Caption: pH-dependent charge states of a pyridine carboxylic acid.
Q2: What is the best chromatography technique for purifying my zwitterionic pyridine carboxylic acid?
A: There is no single "best" technique; the optimal choice depends on the specific properties of your molecule, the impurities present, and the scale of your purification. The three most powerful methods are Ion-Exchange, HILIC, and Reverse-Phase with Ion-Pairing.
| Technique | Principle | When to Use | Key Considerations |
| Ion-Exchange (IEX) | Separates based on net charge.[12] | Excellent for removing impurities with different charge states (e.g., neutral or oppositely charged species). Very high loading capacity. | Cation-Exchange: Use at pH < pI. Analyte is positive, binds to a negative column. Elute with increasing salt or pH. Anion-Exchange: Use at pH > pI. Analyte is negative, binds to a positive column. Elute with increasing salt or pH.[9] |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Partitions polar analytes into a water-rich layer on a polar stationary phase.[13][14] | Ideal for separating highly polar compounds that are poorly retained in reverse-phase. Excellent for LC-MS as it uses volatile, high-organic mobile phases. | Requires a high percentage of organic solvent (e.g., >80% acetonitrile) in the mobile phase. Zwitterionic stationary phases (ZIC-HILIC) can offer unique selectivity by combining hydrophilic partitioning with weak electrostatic interactions.[15][16] |
| Reverse-Phase (RP-IPC) | Ion-Pair Chromatography. Increases retention of charged analytes on a non-polar stationary phase by forming a neutral, hydrophobic ion pair. | Useful when you need to separate isomers or closely related analogues with subtle differences in hydrophobicity. Leverages existing, common lab equipment (C18 columns). | Requires careful method development to select the right ion-pairing agent and concentration. Can be difficult to remove the ion-pairing agent from the final product. Not ideal for LC-MS. |
// Node Styles StartNode [label="Starting Point:\nCrude Zwitterionic Product", fillcolor="#F1F3F4", fontcolor="#202124"]; DecisionNode [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.2]; MethodNode [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderationNode [shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Nodes StartNode; D1 [label="Primary Goal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1]; M_IEX [label="Ion-Exchange (IEX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_HILIC [label="HILIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_RP [label="Reverse-Phase\n+ Ion Pairing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_IEX [label="Set pH >1 unit away from pI.\nElute with salt gradient.", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; C_HILIC [label="Use high % organic mobile phase.\nGood for MS compatibility.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; C_RP [label="Select ion-pair agent\n with opposite charge.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
// Connections StartNode -> D1; D1 -> M_IEX [label=" Remove charged/\n neutral impurities "]; D1 -> M_HILIC [label=" Separate highly\n polar mixture \n (MS-friendly) "]; D1 -> M_RP [label=" Separate based on\n small hydrophobic\n differences "]; M_IEX -> C_IEX; M_HILIC -> C_HILIC; M_RP -> C_RP; }
Caption: Decision workflow for selecting a chromatography method.
Q3: How do I perform a pH-adjusted extraction or wash to remove impurities?
A: This is a powerful and simple technique to perform an initial cleanup before more advanced purification.
-
Causality: By adjusting the pH of the aqueous phase, you can render your target compound charged (soluble in water) while keeping certain impurities neutral (soluble in an organic solvent), or vice-versa.
-
Protocol: Removing Basic Impurities (e.g., unreacted starting amine)
-
Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl).
-
Mechanism: The basic impurity becomes protonated (R-NH₃⁺) and partitions into the acidic aqueous layer. Your zwitterionic compound, which is also protonated at this low pH, will also favor the aqueous layer. This step is best for removing neutral organic impurities from your desired product.
-
-
Protocol: Removing Acidic Impurities (e.g., unreacted starting carboxylic acid)
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute aqueous base (e.g., 1M NaHCO₃).
-
Mechanism: The acidic impurity becomes deprotonated (R-COO⁻) and partitions into the basic aqueous layer. Your zwitterionic compound, now in its anionic form, will also strongly favor the aqueous layer.
-
-
Protocol: Isolating the Zwitterion
-
After performing acidic and/or basic washes, you will often have your desired compound in a combined aqueous layer, free from many impurities.
-
Carefully adjust the pH of this aqueous solution to the compound's isoelectric point (pI).
-
At the pI, the compound's solubility is at its minimum, and it should precipitate out of the solution.
-
Collect the pure, precipitated solid by vacuum filtration.[8]
-
References
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Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (n.d.). Chromatography Today. Retrieved March 7, 2026, from [Link]
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HILIC. (n.d.). Dr. Maisch. Retrieved March 7, 2026, from [Link]
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Mastering Protein Separation with Ion Exchange Chromatography. (2024, November 20). Chrom Tech, Inc. Retrieved March 7, 2026, from [Link]
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How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]
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Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
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Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Problems with Recrystallisations. (n.d.). University of York. Retrieved March 7, 2026, from [Link]
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3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved March 7, 2026, from [Link]
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How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. Retrieved March 7, 2026, from [Link]
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HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]
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Isoelectric Point Calculation | Formula & Equation. (2017, May 31). Study.com. Retrieved March 7, 2026, from [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PMC. Retrieved March 7, 2026, from [Link]
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The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Retrieved March 7, 2026, from [Link]
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Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. Retrieved March 7, 2026, from [Link]
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How does one calculate Pka value for Pyridinium by using pka value of pyridine? (2013, October 6). ResearchGate. Retrieved March 7, 2026, from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. Retrieved March 7, 2026, from [Link]
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The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms. (n.d.). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
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Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22). ACS Publications. Retrieved March 7, 2026, from [Link]
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Picolinic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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Isonicotinic acid. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved March 7, 2026, from [Link]
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectroscopic Interpretation of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral assignment to offer a comparative analysis grounded in fundamental principles and experimental data from analogous structures. We will dissect the molecule's structure to predict the chemical shifts, integration, and coupling patterns, providing a robust framework for structural verification.
Part 1: Structural Analysis and Predicted Proton Environments
The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments. The structure of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid contains three distinct moieties: a substituted pyridine ring, a carboxylic acid group, and a cyclopentyl thioether group. Each of these imparts specific electronic effects that govern the resonance frequencies of the nearby protons.
Below is the molecular structure with each unique proton environment systematically labeled.
Caption: Molecular structure of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid with unique proton environments labeled (a-f).
Based on this structure, we can identify six distinct sets of protons that will give rise to separate signals in the ¹H NMR spectrum.
Part 2: Predicted ¹H NMR Spectrum and Comparative Analysis
The following table summarizes the predicted ¹H NMR data for 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. The justification for each assignment is detailed below, supported by comparative data from reference compounds.
| Proton Label | Assignment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Justification & Comparison |
| (a) | -COOH | 1H | 10.0 - 13.0 | Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and acidic, appearing far downfield.[1][2][3][4] Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.[2][5] This chemical shift is a hallmark of carboxylic acids.[6][7] |
| (b) | Cyclopentyl -CH₂- | 8H | 1.5 - 2.2 | Multiplet (m) | These are standard aliphatic protons. Their signals will be complex and overlapping due to coupling with each other and with the methine proton (c). Protons on a cyclopentyl ring typically resonate in the 1.5-2.0 ppm range.[8][9] |
| (c) | -S-CH - | 1H | 3.8 - 4.5 | Multiplet (m) | This methine proton is directly attached to the sulfur atom, which causes a significant downfield shift compared to a standard aliphatic CH. Protons alpha to a thioether typically appear in the 2.5-3.5 ppm range, but the adjacent electron-withdrawing pyridine ring will deshield it further. |
| (d) | Pyridine H-4 | 1H | 7.9 - 8.2 | Doublet of Doublets (dd) | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the thioether. It will be coupled to H-5 (meta coupling, J ≈ 2-3 Hz) and H-6 (para coupling, J < 1 Hz, often unresolved). The primary splitting will be from H-5.[10] |
| (e) | Pyridine H-5 | 1H | 7.3 - 7.6 | Doublet of Doublets (dd) | This proton is meta to both the carboxylic acid and thioether groups. It will experience ortho coupling to H-6 (J ≈ 7-9 Hz) and meta coupling to H-4 (J ≈ 2-3 Hz).[10] In unsubstituted pyridine, the β-protons (H-3/H-5) are found around 7.5 ppm.[11] |
| (f) | Pyridine H-6 | 1H | 8.5 - 8.8 | Doublet of Doublets (dd) | As the proton alpha to the ring nitrogen, H-6 is the most deshielded of the aromatic protons.[11] It will be ortho-coupled to H-5 (J ≈ 4-6 Hz) and meta-coupled to H-4 (J ≈ 1-2 Hz). The electron-donating nature of the thioether at the adjacent C-2 position may provide some slight shielding compared to an unsubstituted H-2 proton. |
Part 3: Experimental Protocol for ¹H NMR Acquisition
To validate the predicted spectral data, a standardized experimental protocol is essential.
Objective: To acquire a high-resolution ¹H NMR spectrum of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the aromatic ones, for accurate integration.
-
Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate all signals and normalize the values relative to a known proton count (e.g., one of the single aromatic protons).
-
Part 4: A Systematic Workflow for Interpretation
Interpreting an NMR spectrum should follow a logical, self-validating process. The following workflow illustrates the key steps from initial data to final structure confirmation.
Caption: A systematic workflow for the interpretation of a ¹H NMR spectrum.
This guide provides a comprehensive, predictive, and comparative framework for interpreting the ¹H NMR spectrum of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid. By understanding the influence of each structural component on the spectrum and following a systematic interpretation workflow, researchers can confidently verify the structure of this and other similarly complex molecules.
References
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JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]
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Chemistry LibreTexts. (2019, July 24). NMR8. Chemical Shift in 1H NMR. [Link]
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Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. [Link]
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ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the...[Link]
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ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants...[Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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ResearchGate. (2025, August 5). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. [Link]
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University of York. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. [Link]
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PubChem. (n.d.). Cyclopentanethiol. [Link]
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Canadian Science Publishing. (n.d.). 15N–13C spin–spin coupling constants in some aniline derivatives. [Link]
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National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
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ResearchGate. (n.d.). NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies | Request PDF. [Link]
-
R Discovery. (1989, November 1). Substituent effect on ring proton chemical shifts in PMR spectra of monosubstituted pyridines. [Link]
-
Scilit. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]
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National Center for Biotechnology Information. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]
-
University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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Vaia. (n.d.). The 1H NMR spectrum shown is that of a cyclic ether with the formula C 4 H 8 O. Propose a structure.[Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. [Link]
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SpectraBase. (n.d.). Pyridine-3-carboxylic acid, 2-chloro-, 4-(1,2,3-thiadiazol-4-yl)phenyl ester. [Link]
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Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
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University of Puget Sound. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]
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University of California, Los Angeles. (n.d.). Table Appendix. [Link]
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PubChem. (n.d.). Cyclopentyl methyl ether. [Link]
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ResearchGate. (n.d.). 1 H NMR analysis of cyclopentanone:water mixtures before and after swelling of HypoGel 200 resin. [Link]
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Semantic Scholar. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]
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Comparative Guide: Biological Activity and Application of 2-Cyclopentylthio vs. 2-Phenylthio Nicotinic Acid Synthons
As drug discovery increasingly shifts toward highly engineered allosteric modulators, the nuanced selection of heteroaromatic building blocks becomes paramount. Nicotinic acid (pyridine-3-carboxylic acid) derivatives substituted at the 2-position with thioethers are privileged scaffolds. They form the critical pharmacophores of numerous targeted therapeutics, most notably in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1].
This technical guide offers an in-depth structural and pharmacological comparison between two critical intermediates: 2-cyclopentylthio nicotinic acid and 2-phenylthio nicotinic acid . By analyzing these synthons, medicinal chemists and application scientists can optimize target affinity, manage lipophilicity, and streamline subsequent screening protocols.
Structural and Electronic Profiling
The substituent at the 2-position of the pyridine ring severely dictates both the geometric conformation and the electronic density of the adjacent carboxylic acid, directly influencing the binding modality of the final drug candidate.
The Aromatic Approach: 2-Phenylthio Nicotinic Acid
2-Phenylthio nicotinic acid is a commercially available building block (CAS: 35620-72-5)[2]. The planar phenyl ring acts as an electron-withdrawing group via inductive (-I) and subtle resonance effects across the sulfur bridge. This withdrawal subtly reduces the basicity of the pyridine nitrogen[3]. Geometrically, the phenyl ring is highly rigid. It is ideally suited for targets where the active site features a defined aromatic box (e.g., composed of Phenylalanine, Tyrosine, or Tryptophan residues), allowing for strong
The Aliphatic Approach: 2-Cyclopentylthio Nicotinic Acid
By contrast, replacing the aromatic ring with a saturated cyclopentyl group alters both the stereoelectronic and physical footprint of the molecule. The cyclopentylthio substitution acts as a mild electron-donating group (+I), slightly increasing electron density on the heteroaromatic core. More importantly, the cyclopentyl ring adopts a flexible "envelope" conformation. This dynamic flexibility allows it to undergo induced-fit mapping within transient hydrophobic pockets (e.g., Leucine or Isoleucine-rich domains) where a rigid planar phenyl ring might induce a steric clash.
Comparative Physicochemical Data Summary
To rationally select between these synthons, their fundamental physicochemical parameters must be evaluated.
| Parameter | 2-Cyclopentylthio nicotinic acid | 2-Phenylthio nicotinic acid | Causality in Drug Design |
| Formula | C₁₁H₁₃NO₂S | C₁₂H₉NO₂S[3] | Dictates mass contribution to final API. |
| Molecular Weight | 223.29 g/mol | 231.27 g/mol [2] | Both efficiently keep the scaffold well within Lipinski's Rule of 5. |
| Conformation | Flexible (Envelope) | Rigid (Planar) | Cyclopentyl favors induced fit; Phenyl favors pre-organized rigid pockets. |
| Steric Bulk | 3D Aliphatic Shield | 2D Planar Shield | Aliphatic bulk provides better shielding against metabolic oxidation at the sulfur atom. |
| Primary Interaction | Hydrophobic packing (van der Waals) | Dictates the residue target in the receptor's allosteric site. |
Pharmacological Application: TRPV1 Antagonism
A paramount application of 2-thio substituted nicotinic acids is the synthesis of vanilloid receptor (TRPV1) antagonists[1]. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a major target for mitigating inflammatory and neuropathic pain[4].
When converted to their corresponding acrylamides, these substituted nicotinic acids bind directly to the receptor to prevent capsaicin- or acid-induced activation[1][4].
-
The Phenylthio Advantage: In regions of the TRPV1 binding pocket that require deep anchoring, the 2-phenylthio derivative provides unmatched binding enthalpy due to robust
-stacking. -
The Cyclopentylthio Advantage: If the target pocket is subject to massive conformational shifting upon channel opening, the 2-cyclopentylthio derivative provides superior binding entropy, often transitioning the compound's profile from a partial antagonist to a potent inverse agonist.
Figure 1: Mechanism of TRPV1 activation and its targeted inhibition by 2-thio-substituted nicotinic acid derivatives.
Self-Validating Experimental Methodologies
To evaluate the biological efficacy of these derivatives confidently, researchers must utilize protocols that integrate internal quality controls. Below is the end-to-end methodology for synthesizing the final pharmacophore and quantifying its activity.
Synthon Amidation Protocol (HATU-Mediated)
Causality: The 2-position thioether (especially the bulky phenyl or cyclopentyl group) introduces significant steric hindrance adjacent to the 3-position carboxylic acid. Traditional EDC/NHS coupling suffers from sluggish kinetics here. We utilize HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate that rapidly overcomes this steric barrier.
-
Activation: Dissolve 1.0 eq of the chosen 2-thio nicotinic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
-
Coupling: Add 1.1 eq of the target amine (e.g., an arylamine or acrylamide precursor).
-
Completion & Purification: Stir for 2 hours. Quench with saturated
, extract with ethyl acetate, and purify via flash chromatography to isolate the target TRPV1 ligand.
High-Throughput Fluo-4 Calcium Influx Assay
Causality: Measuring
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4-AM (2 µM) dissolved in assay buffer (HBSS containing 20 mM HEPES, pH 7.4, and 0.02% Pluronic F-127). Incubate in the dark for 45 minutes at 37°C.
-
Compound Pre-incubation: Add the synthesized 2-cyclopentylthio or 2-phenylthio nicotinic acid derivative (serially diluted in assay buffer) and incubate for 15 minutes.
-
Stimulation & Readout: Inject 100 nM Capsaicin (EC80 concentration) using an automated fluorescent imaging plate reader (FLIPR). Record fluorescence (Excitation: 488 nm / Emission: 525 nm) for 3 minutes.
-
Self-Validation (Z'-Factor): A robust assay internalizes its own quality controls. Calculate the Z'-factor using DMSO-vehicle as the negative control (100% activation) and 10 µM Ruthenium Red (a known pore blocker) as the positive control (100% inhibition). A screening run is only scientifically valid if Z' > 0.5 , proving that plate variance is not manufacturing artificial hits.
Figure 2: Self-validating high-throughput screening workflow for Fluo-4-AM calcium influx assays.
References
- Title: US7858621B2 - Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist Source: Google Patents URL
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A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid
In the landscape of drug discovery and materials science, the characterization of novel heterocyclic compounds is a foundational step. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and invaluable window into the electronic structure of these molecules.[1] This guide offers an in-depth analysis of the anticipated UV-Vis absorption spectrum of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, a molecule of interest for which direct spectral data is not yet widely available. By leveraging established principles of electronic spectroscopy and comparing with structurally related analogs, we can construct a robust, data-supported prediction of its spectral characteristics. This approach is indispensable for researchers seeking to understand the photophysical properties of new chemical entities.
Theoretical Framework: Electronic Transitions in Pyridine Derivatives
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between its molecular orbitals.[1][2] For pyridine and its derivatives, the most relevant transitions occur within the 200-400 nm range and are primarily of two types:
-
π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[2][3] In aromatic systems like pyridine, these transitions are responsible for strong absorption bands, typically appearing at shorter wavelengths.
-
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital.[3][4] These are lower-energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents, and the solvent environment.[5]
Comparative Spectral Analysis
To predict the spectrum of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, we will analyze the spectra of its core components and structurally similar molecules.
The parent structure, nicotinic acid (pyridine-3-carboxylic acid), exhibits characteristic UV absorption bands. The π → π* transition in the pyridine ring is typically observed in the 260-270 nm region. For instance, a study of pyridine derivatives showed absorption peaks for pyridine and carbonyl groups at 224 nm (π→ π) and 274 nm (n→ π) respectively.[6] The carboxylic acid group acts as a deactivating group, which can slightly shift these absorptions.
Introducing a sulfur-containing substituent at the 2-position of the pyridine ring is expected to significantly influence the electronic spectrum. Sulfur, with its available lone pairs of electrons, can participate in resonance with the aromatic ring, acting as an auxochrome. This extended conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).
A closely related compound, 2-mercaptopyridine-3-carboxylic acid, provides a valuable point of comparison. A study on gold nanoparticles capped with this ligand reported a strong UV absorbance at 337 nm in water at pH 10.[7] This long-wavelength absorption is indicative of the significant electronic perturbation caused by the thiol group in conjugation with the pyridine-3-carboxylic acid system.
The target molecule, 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, features an alkylthio group (-S-cyclopentyl) rather than a mercapto/thiol group (-SH). While both have a sulfur atom attached to the ring, the electronic effect is slightly different. The alkyl group is an electron-donating group, which can further enhance the electron-donating ability of the sulfur atom. This would be expected to result in a spectrum that is similar to, but perhaps slightly shifted from, that of 2-mercaptopyridine-3-carboxylic acid.
The choice of solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism.
-
π → π* Transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift for these transitions.[5] This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by a polar solvent.
-
n → π* Transitions: For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift .[8][9] Polar, protic solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen atom, lowering the energy of the ground state. This increases the energy gap to the excited state, resulting in absorption at a shorter wavelength.[8][9] The peaks in the UV absorption spectrum of pyridine, for example, shift toward the blue portion of the spectrum when the solvent is changed from hexane to methanol.[8]
Therefore, when measuring the spectrum of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid, one should expect to see these characteristic shifts when moving from a non-polar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol or water).
Predicted Spectrum and Comparative Data
Based on the analysis of related compounds, we can predict the approximate UV-Vis absorption maxima for 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid.
| Compound | Predicted/Observed λmax (nm) | Solvent | Transition Type (Probable) |
| Pyridine | ~257 | Ethanol | π → π |
| Pyridine-3-carboxylic acid | ~265-275 | Ethanol | π → π / n → π |
| 2-Mercaptopyridine-3-carboxylic acid | ~337 | Water (pH 10) | π → π (extended conjugation) |
| 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (Predicted) | ~320-340 | Ethanol | π → π* (extended conjugation) |
| 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (Predicted) | ~270-280 | Ethanol | n → π* |
This table summarizes the expected absorption maxima. The primary, high-intensity band for the target compound is predicted to be in the 320-340 nm range, arising from the π → π* transition of the conjugated system extended by the sulfur substituent. A weaker n → π* band may be observed around 270-280 nm.
Experimental Protocol for UV-Vis Spectral Acquisition
To validate these predictions, the following experimental protocol is recommended. This protocol is designed to ensure accuracy and reproducibility.
-
A double-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm.
-
Matched quartz cuvettes with a 1 cm path length.
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Ethanol is a common and appropriate choice.
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent to create a stock solution.
-
Working Solutions: Prepare a series of dilutions from the stock solution.[1] The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, the range where the Beer-Lambert Law is most accurate.[1]
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder.
-
Spectrum Scan: Scan the sample across the same wavelength range used for the baseline correction.
-
Data Recording: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Sources
A Senior Application Scientist's Guide to Purity Validation of CAS 953721-41-0 by LC-MS: A Comparative Approach
For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the purity validation of CAS 953721-41-0, a complex small molecule. The focus is not merely on protocols but on the rationale behind methodological choices, empowering you to design and execute robust, self-validating purity assessments.
The Criticality of Purity for Advanced Small Molecules
The compound designated by CAS number 953721-41-0 represents a class of molecules where even minute impurities can have significant biological consequences. Impurities can arise from various stages, including synthesis, degradation, or storage, and may impact the therapeutic efficacy and safety of the final drug product.[1] Therefore, a rigorous and validated analytical approach to confirm purity is not just a regulatory requirement but a scientific necessity. LC-MS is an indispensable tool for this purpose, offering both high-resolution separation and sensitive, specific detection.[1][2]
Foundational Strategy: Orthogonal Methods for Unquestionable Validation
A single analytical method, no matter how robust, can have inherent biases or limitations in its ability to detect all potential impurities.[3][4] To mitigate this risk, a cornerstone of a rigorous validation strategy is the use of orthogonal methods.[4][5] These are distinct analytical techniques that measure the same attribute—in this case, purity—using different principles of separation or detection.[4][5] By employing orthogonal LC-MS methods, we create a more comprehensive and trustworthy purity profile.
This guide will compare two orthogonal LC-MS approaches for the analysis of CAS 953721-41-0:
-
Method A: High-Throughput Reversed-Phase UPLC-MS: A rapid screening method for routine quality control and initial purity assessment.
-
Method B: High-Resolution Orthogonal HILIC-MS/MS: A specialized method designed to detect polar impurities that may not be well-retained or resolved by standard reversed-phase chromatography.
Method A: High-Throughput Purity Screening by UPLC-QDa (Quadrupole Dalton)
Rationale and Experimental Causality:
This method is designed for speed and efficiency, making it ideal for the routine analysis of a large number of samples. The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2-µm particle columns allows for faster separations and higher peak capacities compared to traditional HPLC. A simple quadrupole mass detector (QDa) provides mass confirmation of the main peak and any detected impurities, offering a significant advantage over UV detection alone.
The choice of a C18 stationary phase is a standard starting point for many small molecules, offering good retention for moderately non-polar compounds.[6] The mobile phase, consisting of water and acetonitrile with a formic acid modifier, is a common and effective combination for achieving good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.
Experimental Workflow: Method A
Caption: Workflow for High-Throughput Purity Screening (Method A).
Detailed Protocol: Method A
1. Sample Preparation:
- Prepare a stock solution of CAS 953721-41-0 at 1.0 mg/mL in a suitable organic solvent (e.g., DMSO).
- Dilute the stock solution to a final concentration of 10 µg/mL using a mixture of 50:50 acetonitrile:water.
- Vortex and sonicate for 5 minutes to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter prior to injection.
2. UPLC-MS Parameters:
- System: Waters ACQUITY UPLC H-Class with QDa Detector
- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: | Time (min) | %B | |------------|----| | 0.0 | 5 | | 3.0 | 95 | | 3.5 | 95 | | 3.6 | 5 | | 4.0 | 5 |
- Flow Rate: 0.6 mL/min
- Column Temperature: 40 °C
- Injection Volume: 1 µL
- MS Detector: QDa (in ESI+ mode)
- Mass Range: 100-1200 m/z
3. System Suitability Test (SST):
- Before sample analysis, perform five replicate injections of a standard solution.
- The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
4. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
- Confirm the mass of the main peak and any significant impurities.
Method B: High-Resolution Orthogonal Purity Profiling by HILIC-QTOF
Rationale and Experimental Causality:
This method serves as an orthogonal approach to Method A, specifically designed to identify and characterize polar impurities that may have little to no retention on a C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a mobile phase with a high organic content, which is effective for retaining and separating polar analytes.
The use of a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution mass accuracy. This is crucial for determining the elemental composition of unknown impurities, a significant step in their structural elucidation.[7] Tandem mass spectrometry (MS/MS) capabilities further aid in structural confirmation by providing fragmentation data. This method is more complex and time-consuming than Method A but provides a much deeper understanding of the impurity profile.
Experimental Workflow: Method B
Caption: Workflow for High-Resolution Impurity Profiling (Method B).
Detailed Protocol: Method B
1. Sample Preparation:
- Prepare a 1.0 mg/mL stock solution of CAS 953721-41-0 as in Method A.
- Dilute the stock to 10 µg/mL using a mixture of 90:10 acetonitrile:water. Note: A high organic concentration is crucial for good peak shape in HILIC.
- Vortex, sonicate, and filter as previously described.
2. HILIC-QTOF Parameters:
- System: Agilent 1290 Infinity II LC with 6545XT AdvanceBio QTOF
- Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
- Mobile Phase B: Acetonitrile
- Gradient: | Time (min) | %B | |------------|----| | 0.0 | 95 | | 8.0 | 50 | | 9.0 | 50 | | 9.1 | 95 | | 12.0 | 95 |
- Flow Rate: 0.4 mL/min
- Column Temperature: 45 °C
- Injection Volume: 2 µL
- MS Detector: QTOF (in ESI+ mode)
- Acquisition Mode: MS1 (50-1700 m/z) and Targeted MS/MS
- Mass Accuracy: < 2 ppm
3. System Suitability Test (SST):
- Perform five replicate injections of a standard solution.
- RSD for peak area and retention time should be ≤ 2.0%.
- Mass accuracy for the main peak should be consistently within 5 ppm of the theoretical mass.
4. Data Analysis:
- Calculate purity by area percent as in Method A.
- For any detected impurities, use the accurate mass data to generate a list of possible elemental formulas.
- Perform targeted MS/MS on the impurity peaks to obtain fragmentation patterns.
- Use the fragmentation data in conjunction with the accurate mass to propose structures for the impurities.
Comparative Analysis: Method A vs. Method B
The following table presents a hypothetical but realistic comparison of the data you might obtain from these two methods for a batch of CAS 953721-41-0.
| Parameter | Method A (UPLC-QDa) | Method B (HILIC-QTOF) | Rationale for Differences |
| Calculated Purity (%) | 99.5% | 98.9% | Method B resolves a polar impurity (Impurity X) that co-elutes with the solvent front in Method A. |
| Run Time | 4 minutes | 12 minutes | The HILIC gradient is longer to achieve separation of polar compounds. |
| Impurity Detection | Detects 2 non-polar impurities. | Detects the same 2 non-polar impurities plus 1 additional polar impurity (Impurity X). | HILIC provides retention for polar molecules that are not retained by the C18 column in Method A. |
| Impurity Identification | Provides nominal mass for impurities. | Provides high-resolution accurate mass (<2 ppm) and MS/MS fragmentation data for all impurities. | The QTOF's capabilities allow for confident formula determination and structural elucidation. |
| Intended Use | Routine QC, batch release testing. | Impurity profiling, forced degradation studies, reference standard characterization. | The methods are suited for different stages of the development and quality control process. |
This comparative data underscores the necessity of an orthogonal approach. While the high-throughput method is excellent for routine checks, it can miss critical information. The high-resolution HILIC method provides a more complete and accurate picture of the sample's purity, which is essential for ensuring product quality and meeting regulatory expectations.[5]
Conclusion and Recommendations
Validating the purity of a complex molecule like CAS 953721-41-0 requires a multi-faceted approach. No single LC-MS method can be considered universally sufficient.
-
For routine quality control and high-throughput screening, a rapid UPLC-MS method (like Method A) is highly effective. Its speed and simplicity allow for efficient analysis of numerous samples, ensuring batch-to-batch consistency.
-
For comprehensive impurity profiling, method development, and in-depth investigations, an orthogonal, high-resolution method (like Method B) is indispensable. The ability to separate and identify a wider range of impurities, particularly polar species, provides a deeper level of product understanding and is critical for regulatory submissions and ensuring patient safety.
By strategically implementing both types of methods, researchers and drug developers can build a comprehensive, robust, and self-validating system for purity analysis, ensuring the highest standards of quality for their products. This dual-methodology approach aligns with the principles outlined in regulatory guidelines such as ICH Q2(R1), which emphasize the importance of demonstrating the suitability of an analytical procedure for its intended purpose.[8][9][10]
References
-
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
ResearchGate. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. ResearchGate. [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. [Link]
-
Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
American Pharmaceutical Review. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]
-
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Technology Networks. (2026, February 6). Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. [Link]
-
Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice and environmental stewardship.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, your institution's specific Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations. Always consult your institution's EHS department for final guidance.
Hazard Assessment & Chemical Profile
Understanding the inherent hazards of a compound is the foundational step for its safe handling and disposal. The risk profile of 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid is derived from its constituent chemical moieties: the pyridine ring, the carboxylic acid group, and the cyclopentylsulfanyl (sulfide) group.
| Property | Information | Source |
| Chemical Name | 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid | - |
| CAS Number | 953721-41-0 | [2] |
| Molecular Formula | C11H13NO2S | [3] |
| Predicted GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Causality of Hazards:
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and are often classified as hazardous waste.[4][5] They can be harmful if swallowed, inhaled, or on contact with skin and are frequently flammable.[6][7][8] Handling should always occur in a well-ventilated area, preferably a certified chemical fume hood.[9][10]
-
Carboxylic Acid Moiety: This functional group imparts acidic properties to the molecule. While it is a weak acid, it can cause skin and eye irritation, a common characteristic of many pyridinecarboxylic acids.[1][11][12]
-
Cyclopentylsulfanyl Moiety: The presence of sulfur necessitates special consideration. Upon combustion, sulfur-containing organic compounds can release toxic sulfur oxides (SOx).[13] Improper land disposal of sulfur-containing waste can lead to the acidification of soil and groundwater through biological conversion processes.[13]
Regulatory Imperatives: A "Cradle-to-Grave" Responsibility
All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] This framework establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from creation to its ultimate disposal.[14]
Given its hazardous profile, 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid and any materials contaminated with it must be treated as hazardous waste . It is imperative that this waste is never disposed of down the drain or in regular trash.[4][10][16]
Pre-Disposal Safety & Handling
Proper disposal begins with safe handling during use. Adherence to correct personal protective equipment (PPE) protocols is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or face shield | Protects against splashes and potential aerosols, preventing serious eye irritation.[9][10] |
| Skin Protection | Nitrile or neoprene gloves and a lab coat | Prevents skin contact, which can cause irritation.[9][10] Latex gloves are not recommended for handling pyridine-based compounds.[9] |
| Respiratory Protection | Use in a certified chemical fume hood | Essential for minimizing the inhalation of any vapors or aerosols, which may cause respiratory irritation.[9][10] |
Waste Segregation & Collection Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Protocol for Waste Collection:
-
Identify Waste Streams: Differentiate between the following waste types:
-
Solid Waste: Unused/expired neat compound, contaminated weigh boats, or absorbent materials from a spill cleanup.
-
Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions.
-
Contaminated Labware: Empty vials, pipette tips, gloves, and other disposable items with trace contamination.
-
-
Select Compatible Containers:
-
Use only designated hazardous waste containers that are in good condition, with secure, sealing lids.
-
For acidic liquid waste, avoid metal containers.[15] Use glass or polyethylene instead.
-
Ensure the container material is compatible with all components of the waste stream.
-
-
Accumulate Waste:
-
Collect all waste streams in separate, appropriately labeled containers.
-
Never mix incompatible waste types. For example, do not mix acidic waste with basic waste or oxidizing agents.
-
Keep waste containers closed at all times, except when adding waste.[9]
-
Step-by-Step Disposal Workflow
This protocol outlines the journey of the waste from your lab bench to its final hand-off for disposal.
Step 1: Container Labeling Proper labeling is a regulatory requirement and essential for safety. The waste container label must include:
-
The full chemical name: "2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid" and any other chemical constituents in the waste container.[4]
-
A clear indication of the hazards (e.g., Irritant, Harmful). Hazard pictograms are an effective way to convey this information.[17]
-
The date of accumulation.
Step 2: Satellite Accumulation in the Laboratory Laboratories are permitted to temporarily store waste in a Satellite Accumulation Area (SAA) at or near the point of generation.[17][18]
-
The SAA must be under the control of laboratory personnel.
-
Store the sealed and labeled waste container in a designated secondary containment bin to prevent spills.
-
The storage area should be cool, dry, and away from sources of ignition or direct sunlight.[4][7]
Step 3: Spill Management In the event of a spill, immediate and correct action is vital.
-
Evacuate: Alert personnel and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated; maintain fume hood operation.[10]
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[10][19]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area as directed by your institution's EHS.
-
Dispose: Label the container with all contaminants and manage as hazardous waste.
Step 4: Transfer to Central Accumulation Area (CAA) When the waste container is full or ready for pickup, follow your institution's procedure for transferring it to the Central Accumulation Area (CAA). This is the designated location where a licensed waste hauler will collect the material for final disposal.[17]
Step 5: Final Disposal Method The ultimate disposal will be handled by a licensed professional waste disposal service.[10][14] For organic compounds like this, the most common method is controlled high-temperature incineration.[20][21] This process must be conducted in a facility equipped with afterburners and scrubbers to neutralize the harmful nitrogen and sulfur oxide byproducts generated during combustion.[20]
Visual Workflow for Disposal Decision-Making
The following diagram outlines the procedural flow for safely managing waste generated from 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid.
Caption: Disposal workflow for 2-(Cyclopentylsulfanyl)pyridine-3-carboxylic acid.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
PubChem. 2-((Carboxymethyl)sulfanyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2-(cyclopentylsulfanyl)pyridine-3-carboxylic acid (C11H13NO2S). [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]
-
Loba Chemie. PYRIDINE AR - Safety Data Sheet. [Link]
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Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]
-
Medical Laboratory Observer. (2019, October 29). Laboratory Waste Management: The New Regulations. [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). Toxicological Profile for Pyridine. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]
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Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
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Alberta Environment. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
-
Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,3-Pyridinedicarboxylic acid. [Link]
-
ECP Labchem. Safety Data Sheet. [Link]
-
Science.gov. removing sulfur compounds: Topics. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
